Diphenylpyraline Hydrochloride
Description
See also: Diphenylpyraline (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
4-benzhydryloxy-1-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRLDRXGWKXRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147-20-6 (Parent) | |
| Record name | Diphenylpyraline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047772 | |
| Record name | Diphenylpyraline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132-18-3 | |
| Record name | Diafen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylpyraline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylpyraline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylpyraline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 4-(diphenylmethoxy)-1-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylpyraline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylpyraline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLPYRALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FU7F1E87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Diphenylpyraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline hydrochloride is a first-generation antihistamine that primarily functions as a potent and competitive antagonist of the histamine H1 receptor. Its therapeutic applications have historically centered on the management of allergic conditions such as rhinitis and urticaria. However, extensive research has unveiled a more complex pharmacodynamic profile, notably its significant interaction with the dopamine transporter (DAT). This dual-action mechanism, combining H1 receptor blockade with dopamine reuptake inhibition, underpins its diverse physiological effects, including its psychostimulant properties. Furthermore, diphenylpyraline exhibits anticholinergic activity through its affinity for muscarinic receptors. This technical guide provides a comprehensive overview of the molecular mechanisms of action of diphenylpyraline, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Pharmacological Actions
This compound's mechanism of action is characterized by its interaction with at least three distinct molecular targets:
-
Histamine H1 Receptor Antagonism: As a first-generation antihistamine, its primary and most well-characterized action is the competitive blockade of the histamine H1 receptor. By binding to this receptor, it prevents histamine from eliciting its pro-inflammatory and allergic effects.[1][2][3][4][5][6][7]
-
Dopamine Transporter (DAT) Inhibition: Diphenylpyraline acts as a competitive inhibitor of the dopamine transporter.[8][9] This action blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, leading to an increase in extracellular dopamine concentrations, particularly in brain regions such as the nucleus accumbens.[10][7][8] This mechanism is responsible for its observed psychostimulant and locomotor-activating effects.[10][7][8][9]
-
Muscarinic Receptor Antagonism: The compound also displays affinity for muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects, such as dry mouth and sedation.[1][2][7][11][12]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the binding affinities of diphenylpyraline for its primary molecular targets.
| Target | Parameter | Value (nM) | Species/Tissue | Reference |
| Muscarinic Receptors | Ki | 21 | Bovine Cerebral Cortex | [4] |
| Dopamine Transporter (DAT) | Effect on Km | 20-fold increase in apparent Km | Mouse Nucleus Accumbens Slices | [5] |
Note: A specific Ki or IC50 value for Diphenylpyraline at the Dopamine Transporter is not consistently reported in the reviewed literature. However, its characterization as a competitive inhibitor with a significant impact on the apparent affinity (Km) of dopamine for the transporter is well-documented.[5] There is currently no significant evidence to suggest high-affinity binding to the serotonin transporter (SERT) or the norepinephrine transporter (NET).[4][9]
Signaling Pathways
Histamine H1 Receptor Antagonism Signaling Pathway
Diphenylpyraline, as a competitive antagonist, blocks the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. In its active state, the H1 receptor initiates a signaling cascade that leads to the production of pro-inflammatory mediators. By blocking this receptor, diphenylpyraline prevents these downstream effects.
Caption: Diphenylpyraline blocks the H1 receptor, preventing histamine-induced Gq/11 activation and downstream inflammatory signaling.
Dopamine Transporter Inhibition Mechanism
Diphenylpyraline competitively inhibits the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
Caption: Diphenylpyraline inhibits DAT, increasing synaptic dopamine and enhancing postsynaptic signaling.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Receptor Binding Assays
This assay determines the affinity of diphenylpyraline for the histamine H1 receptor by measuring its ability to displace the radiolabeled H1 antagonist, [³H]-mepyramine.
-
Membrane Preparation: Homogenize tissue known to express H1 receptors (e.g., bovine cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to create a membrane preparation. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of diphenylpyraline.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-mepyramine binding against the concentration of diphenylpyraline. Calculate the IC50 value (the concentration of diphenylpyraline that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
This assay measures the affinity of diphenylpyraline for muscarinic receptors by its ability to displace the radiolabeled antagonist, [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Membrane Preparation: Prepare a membrane suspension from a tissue rich in muscarinic receptors, such as the rat or bovine cerebral cortex, following a similar procedure to the H1 receptor assay.
-
Assay Setup: Combine the membrane preparation, a fixed concentration of [³H]-QNB, and a range of diphenylpyraline concentrations in a 96-well plate.
-
Incubation: Incubate the mixture to allow for equilibrium binding (e.g., 60 minutes at 25°C).
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with cold buffer.
-
Scintillation Counting: Quantify the bound radioactivity on the filters.
-
Data Analysis: Determine the IC50 and subsequently the Ki value for diphenylpyraline at muscarinic receptors.
In Vivo Neurochemical and Behavioral Assays
This technique measures extracellular dopamine levels in the brain of a freely moving animal following the administration of diphenylpyraline.
-
Surgical Implantation: Anesthetize a rodent (e.g., mouse or rat) and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., 5-10 mg/kg, intraperitoneally).
-
Post-treatment Collection: Continue to collect dialysate samples for a set period post-injection.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels to determine the effect of diphenylpyraline on extracellular dopamine.
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration and uptake kinetics in brain slices.
-
Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the nucleus accumbens from a rodent. Maintain the slices in oxygenated aCSF.
-
Electrode Placement: Place a carbon-fiber microelectrode in the nucleus accumbens of the brain slice to detect dopamine. A stimulating electrode is positioned nearby to evoke dopamine release.
-
Dopamine Release and Detection: Apply a brief electrical stimulation to elicit dopamine release. The carbon-fiber electrode measures the resulting change in extracellular dopamine concentration by applying a triangular voltage waveform and measuring the oxidative current of dopamine.
-
Uptake Kinetics Measurement: The decay of the dopamine signal after the stimulation pulse reflects its uptake by DAT. Model the decay curve using Michaelis-Menten kinetics to determine the Vmax (maximum uptake rate) and apparent Km (an inverse measure of dopamine's affinity for DAT).
-
Drug Application: Apply diphenylpyraline (e.g., 10 µM) to the bath and repeat the stimulation and recording procedure.
-
Data Analysis: Compare the Vmax and apparent Km values before and after diphenylpyraline application to determine its effect on dopamine uptake kinetics. A competitive inhibitor like diphenylpyraline is expected to increase the apparent Km without changing Vmax.[5]
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.
-
Apparatus: Use a two- or three-compartment chamber where the compartments are distinguished by distinct visual and tactile cues.
-
Pre-conditioning Phase (Baseline): On the first day, allow the animal to freely explore all compartments of the apparatus to determine any initial preference for one compartment over the others.
-
Conditioning Phase: This phase typically lasts for several days. On "drug" days, administer diphenylpyraline and confine the animal to one of the compartments (e.g., the initially non-preferred one). On "saline" days, administer a saline injection and confine the animal to the other compartment.
-
Test Phase: After the conditioning phase, allow the drug-free animal to access all compartments freely. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning baseline indicates that the drug has rewarding properties. Studies have shown that unlike cocaine, diphenylpyraline does not produce significant conditioned place preference, suggesting it is a less rewarding DAT inhibitor.[3][9]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the neuropharmacological profile of a compound like diphenylpyraline.
Caption: A generalized workflow for elucidating the mechanism of action of a neuroactive compound.
Conclusion
This compound possesses a multifaceted mechanism of action, primarily driven by its potent antagonism of the histamine H1 receptor and competitive inhibition of the dopamine transporter. Its anticholinergic properties, mediated by muscarinic receptor blockade, also contribute to its overall pharmacological profile. The combination of these actions explains its efficacy as an antihistamine and its notable psychostimulant effects. The lack of significant rewarding properties, despite its action as a dopamine reuptake inhibitor, makes it a compound of interest for further research, particularly in the context of developing novel therapeutics. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and understanding of diphenylpyraline and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 3. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
- 12. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diphenylpyraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline Hydrochloride is a first-generation antihistamine characterized by its competitive antagonism of the histamine H1 receptor. Possessing additional anticholinergic and dopamine reuptake inhibitory properties, its clinical applications have primarily centered on the symptomatic relief of allergic conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound. It includes a summary of its absorption, distribution, metabolism, and excretion profiles, as well as a detailed account of its mechanism of action and physiological effects. This document also outlines key experimental protocols for the preclinical and clinical evaluation of this compound and employs visualizations to illustrate critical pathways and experimental workflows.
Pharmacokinetics
This compound is recognized for its effective oral absorption and prolonged duration of action. While comprehensive human pharmacokinetic data is limited in publicly accessible literature, this section synthesizes the available information.
Absorption
Following oral administration, this compound is well-absorbed from the gastrointestinal tract.[1][2] The onset of action is typically observed within 1 to 2 hours.[1]
Distribution
Metabolism
This compound undergoes hepatic metabolism.[1][2] While the specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been fully elucidated, this hepatic transformation is a key step in its clearance.
Excretion
The metabolites of this compound are primarily excreted via the kidneys.[1] The elimination half-life is notably long, estimated to be between 24 and 40 hours in humans.[3][4]
Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound.
| Parameter | Value | Species | Reference |
| Bioavailability | Well-absorbed orally | Human | [1][2] |
| Tmax (Time to Peak Concentration) | 1 - 2 hours (onset of action) | Human | [1][5] |
| Cmax (Peak Plasma Concentration) | Data not available | - | - |
| AUC (Area Under the Curve) | Data not available | - | - |
| Protein Binding | > 99% (to human serum albumin) | Human | [2] |
| Volume of Distribution | Data not available | - | [2] |
| Metabolism | Hepatic | Human | [1][2] |
| Route of Elimination | Primarily renal (as metabolites) | Human | [1] |
| Elimination Half-life (t½) | 24 - 40 hours | Human | [3][4] |
| Clearance | Data not available | - | [2] |
Pharmacodynamics
The pharmacodynamic profile of this compound is multifaceted, extending beyond its primary antihistaminic effects.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of histamine at H1 receptors.[6][7] By binding to these receptors on effector cells, it prevents histamine from eliciting its pro-inflammatory and allergic responses, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1] This action alleviates symptoms associated with allergic rhinitis, hay fever, and urticaria.[2]
The compound also exhibits notable anticholinergic (antimuscarinic) properties, contributing to a drying effect on the nasal mucosa.[2] Furthermore, Diphenylpyraline has been shown to act as a dopamine transporter (DAT) inhibitor.[2] This inhibition of dopamine reuptake leads to increased extracellular dopamine levels in the brain, which is responsible for its observed psychostimulant effects.[8]
Pharmacodynamic Data Summary
The table below presents available quantitative pharmacodynamic data for Diphenylpyraline.
| Parameter | Value | Species/System | Reference |
| Primary Target | Histamine H1 Receptor (Antagonist) | Human | [2] |
| Secondary Target | Sodium-dependent dopamine transporter (Inhibitor) | Human | [2] |
| Dopamine Uptake Inhibition (in vitro) | 20-fold increase in apparent Km for dopamine uptake at 10 µM | Mouse nucleus accumbens slices | [8] |
| Extracellular Dopamine Levels (in vivo) | Approximately 200% increase at 5 mg/kg (i.p.) | Mouse nucleus accumbens | [8] |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Antagonism
Diphenylpyraline competitively binds to the H1 receptor, preventing the downstream signaling cascade initiated by histamine. This action blocks the typical allergic response.
Dopamine Transporter Inhibition
By blocking the dopamine transporter, Diphenylpyraline increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following sections outline generalized methodologies based on standard pharmacology and analytical chemistry practices.
Quantification in Biological Matrices (HPLC)
A high-performance liquid chromatography (HPLC) method is suitable for the determination of Diphenylpyraline in plasma and urine.[9]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 5-micron Asahipak ODP-50) is effective.[9]
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier should be used to achieve optimal separation.
-
Detection: UV detection at 254 nm is appropriate for quantification.[9]
-
Flow Rate: A typical flow rate would be around 1 mL/min.
-
-
Quantification:
-
A calibration curve should be constructed using standards of known concentrations.
-
The limit of detection for this method has been reported to be as low as 15 ng/mL in both plasma and urine.[9]
-
In Vitro Histamine H1 Receptor Antagonism Assay (Guinea Pig Ileum)
The contractile response of isolated guinea pig ileum to histamine is a classic pharmacological preparation to assess H1 receptor antagonism.[10][11][12]
-
Tissue Preparation:
-
Isolate a segment of the terminal ileum from a guinea pig.[11]
-
Mount the tissue in an organ bath containing Tyrode's solution at 37°C and aerate with carbogen (95% O2, 5% CO2).[11]
-
Allow the tissue to equilibrate under a basal tension (e.g., 500 mg) for a stabilization period (e.g., 30 minutes).[11]
-
-
Experimental Procedure:
-
Establish a cumulative concentration-response curve for histamine to determine the EC50.
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue.
-
Re-establish the histamine concentration-response curve in the presence of the antagonist.
-
-
Data Analysis:
-
A rightward shift in the histamine concentration-response curve indicates competitive antagonism.
-
The pA2 value can be calculated from the Schild plot to quantify the potency of Diphenylpyraline as an H1 antagonist.
-
In Vivo Assessment of Dopamine Reuptake Inhibition
4.3.1 In Vivo Microdialysis
This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels.[13][14]
-
Surgical Procedure:
-
Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens).[13]
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Collect dialysate samples at regular intervals.
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples to measure changes in dopamine concentration over time.
-
-
Sample Analysis:
-
Analyze dopamine concentrations in the dialysate using a sensitive analytical method, such as HPLC with electrochemical detection.
-
4.3.2 Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure real-time changes in neurotransmitter concentrations with high temporal and spatial resolution.[15][16][17][18]
-
Electrode Implantation:
-
Implant a carbon-fiber microelectrode into the brain region of interest in an anesthetized animal.[15]
-
-
Data Acquisition:
-
Experimental Procedure:
-
Establish a baseline dopamine signal.
-
Administer this compound.
-
Monitor the changes in the dopamine signal to assess the effect on dopamine uptake and release.[19]
-
Conclusion
This compound is a first-generation antihistamine with a well-established role in the management of allergic conditions. Its long half-life supports less frequent dosing, which can be advantageous for patient compliance. The additional anticholinergic and dopamine reuptake inhibitory properties contribute to its overall pharmacological profile and potential for other therapeutic applications. However, a notable lack of comprehensive, publicly available quantitative pharmacokinetic and pharmacodynamic data in humans limits a complete understanding of its clinical pharmacology. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced properties of this compound, which could inform future drug development and therapeutic optimization.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Half-life of diphenylpyraline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diphenylpyraline - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of diphenylpyraline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Historical Use of Diphenylpyraline Hydrochloride in Parkinson's Disease
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyraline hydrochloride is a first-generation H1 antihistamine belonging to the diphenylpiperidine class.[1] While primarily developed and marketed for the treatment of allergic conditions such as rhinitis and hay fever, its notable anticholinergic properties led to its investigation as a symptomatic treatment for Parkinson's disease (PD) in the mid-20th century.[2][3] The therapeutic rationale was based on the prevailing understanding of the pathophysiology of Parkinson's, which involves a dopamine-acetylcholine imbalance in the basal ganglia. The degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms like tremor and rigidity.[4] Diphenylpyraline was explored for its potential to block muscarinic acetylcholine receptors, thereby helping to restore a more balanced state.[4][5] This document provides a technical overview of its historical application, mechanism of action, and the experimental context of its use in PD.
Quantitative Data Summary
Clinical data from the era of diphenylpyraline's use in Parkinson's disease lacks the rigorous, quantitative nature of modern clinical trials. However, a review of historical literature and related compounds allows for a summary of key parameters.
| Parameter | Finding | Source(s) |
| Primary Indication | Symptomatic relief of Parkinsonism, particularly tremor and rigidity. | [1][6] |
| Mechanism of Action | Antagonism of histamine H1 receptors; Anticholinergic (muscarinic receptor blockade); Dopamine reuptake inhibition. | [1][5][6] |
| Reported Efficacy | Demonstrated usefulness and "excellent effects" in some cases of Parkinsonism, though levodopa was noted to be more effective. | [1][7] |
| Common Side Effects | Drowsiness, dry mouth, blurred vision, dizziness, nausea, constipation, tachycardia, and potential for confusion, especially in the elderly. | [8][9] |
Note: Specific dosage ranges for Parkinson's disease are not well-documented in readily available literature; dosages for similar anticholinergic agents of the era were typically in the range of 6-15 mg daily in divided doses.[10]
Historical Experimental & Clinical Protocols
The methodologies for evaluating therapeutics in the mid-20th century were primarily based on clinical observation rather than standardized, quantitative scales.
3.1 Patient Population
-
Inclusion: Patients were typically diagnosed with idiopathic or post-encephalitic Parkinsonism.
-
Evaluation: Diagnosis and assessment relied on the clinical judgment of neurologists, focusing on cardinal motor signs: tremor at rest, rigidity (cogwheel or lead-pipe), and bradykinesia.
3.2 Dosing and Administration
-
Regimen: Treatment was initiated at a low dose and gradually titrated upwards to maximize therapeutic benefit while minimizing intolerable side effects.
-
Administration: The drug was administered orally.
3.3 Efficacy and Safety Assessment
-
Efficacy: Therapeutic effect was determined by observational reports from the physician and patient regarding improvements in motor function, particularly the suppression of tremor and reduction of muscular rigidity.
-
Safety: Monitoring was focused on the incidence and severity of characteristic anticholinergic side effects. The therapeutic window was defined by the balance between symptomatic relief and the burden of these adverse effects.
Visualized Pathways and Workflows
4.1 Postulated Mechanism of Action
The primary therapeutic effect of diphenylpyraline in Parkinson's disease was attributed to its anticholinergic activity, which aimed to correct the neurotransmitter imbalance in the basal ganglia.
References
- 1. Diphenylpyraline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 7. Diphenylpyraline-responsive parkinsonism in cerebrotendinous xanthomatosis: long-term follow up of three patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. droracle.ai [droracle.ai]
Methodological & Application
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Diphenylpyraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diphenylpyraline Hydrochloride. The developed method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a comprehensive protocol for the HPLC analysis, as well as a procedure for conducting forced degradation studies to ensure the method's specificity. The information presented is intended to guide researchers, scientists, and drug development professionals in the accurate and reliable analysis of this compound.
Introduction
This compound is a first-generation antihistamine that functions as a histamine H1 receptor antagonist.[1] It is utilized in the treatment of various allergic conditions. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[2] This application note describes the development and protocol of a reverse-phase HPLC (RP-HPLC) method for this compound. Furthermore, a protocol for forced degradation studies is included to demonstrate the method's ability to separate the intact drug from its degradation products, a key requirement for a stability-indicating assay.[2][3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(diphenylmethoxy)-1-methylpiperidine hydrochloride | [4] |
| Molecular Formula | C19H23NO,HCl | [5] |
| Molecular Weight | 317.9 g/mol | [5] |
| Solubility | Freely soluble in water and ethanol | [5] |
| UV Absorbance | 254 nm | [6] |
HPLC Method Protocol
This protocol outlines the steps for the quantitative analysis of this compound using HPLC.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (adjust pH to 3.0) |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is recommended.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution from the drug product to obtain a final concentration of 100 µg/mL of this compound in the diluent.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[2][7][3] The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient.[2][8]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes.[9] Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[9] Cool the solution and neutralize with an appropriate volume of 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.[8] Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Expose the solid drug substance to 60°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.
Analysis
Analyze the stressed samples using the developed HPLC method. The chromatograms should demonstrate the separation of the main this compound peak from any degradation product peaks.
Data Presentation
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | (Example: 1.2) | ≤ 2.0 |
| Theoretical Plates | (Example: 3500) | ≥ 2000 |
| RSD of Peak Area (%) | (Example: 0.8%) | ≤ 2.0% |
Table 2: Forced Degradation Study Results
| Stress Condition | % Assay of Diphenylpyraline HCl | % Degradation | Number of Degradation Peaks | Resolution (Main Peak vs. Closest Degradant) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 30 min) | (Example: 85.2) | (Example: 14.8) | (Example: 2) | (Example: > 2.0) |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 30 min) | (Example: 88.5) | (Example: 11.5) | (Example: 1) | (Example: > 2.0) |
| Oxidative Degradation (3% H2O2, RT, 24h) | (Example: 90.1) | (Example: 9.9) | (Example: 1) | (Example: > 2.0) |
| Thermal Degradation (60°C, 24h) | (Example: 95.7) | (Example: 4.3) | (Example: 1) | (Example: > 2.0) |
Visualizations
Caption: Workflow for HPLC Analytical Method Development.
Caption: Key Parameters of the HPLC Analytical Method.
Conclusion
The HPLC method detailed in this application note is suitable for the routine quality control analysis of this compound in pharmaceutical formulations. The method is specific, as demonstrated by its ability to separate the parent drug from its degradation products generated under various stress conditions. This protocol provides a solid foundation for the validation and implementation of a robust analytical method for this compound, ensuring the quality and stability of the final drug product.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenylpyraline | SIELC Technologies [sielc.com]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
- 6. Determination of diphenylpyraline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. ijrpp.com [ijrpp.com]
Application Notes and Protocols for Cell-Based Assays to Study Diphenylpyraline Hydrochloride Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyraline Hydrochloride is a first-generation antihistamine that primarily functions as a potent antagonist of the histamine H1 receptor (H1R), exhibiting antimuscarinic and antiallergic properties.[1][2] Beyond its antihistaminergic activity, this compound also acts as a competitive inhibitor of the dopamine transporter (DAT), leading to psychostimulant effects by increasing extracellular dopamine levels.[3][4] This dual mechanism of action makes it a compound of interest for various research applications, from allergy and inflammation studies to neuroscience and pharmacology.
These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on its primary molecular targets. The described assays are essential for determining the potency and cellular effects of this compound and can be adapted for screening and lead optimization in drug discovery programs.
Mechanism of Action
This compound exerts its effects through two primary signaling pathways:
-
Histamine H1 Receptor Antagonism: As an antagonist, this compound binds to the H1 receptor, competitively blocking the binding of histamine. This action prevents the downstream signaling cascade typically initiated by histamine, which involves the activation of Gq/11 proteins, subsequent stimulation of phospholipase C, and an increase in intracellular calcium levels. By inhibiting this pathway, this compound alleviates allergic symptoms such as smooth muscle contraction, increased capillary permeability, and pruritus.[2][5]
-
Dopamine Transporter Inhibition: this compound also binds to the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling. This mechanism is responsible for its psychostimulant properties.[3]
Caption: Dual mechanism of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at its primary targets.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Histamine H1 Receptor | Competitive Binding | HEK293 cells expressing human H1R | Kᵢ | 9.6 - 16 nM | [6] |
| Dopamine Transporter | [³H]dopamine Uptake Inhibition | Rat brain synaptosomes | IC₅₀ | 42 nM | [7] |
Experimental Protocols
Histamine H1 Receptor Competitive Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human Histamine H1 Receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Mepyramine (a specific H1R antagonist)
-
Unlabeled Competitor: this compound
-
Non-specific binding control: High concentration of a known H1R antagonist (e.g., 10 µM Mepyramine)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-H1R cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh binding buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of [³H]Mepyramine (at a final concentration near its Kd)
-
25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or excess unlabeled antagonist (for non-specific binding).
-
100 µL of cell membrane preparation (adjust protein amount for optimal signal).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash each well 3-5 times with ice-cold binding buffer.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and incubate in the dark for at least 30 minutes.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]Mepyramine binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Transporter Uptake Assay
This protocol measures the inhibitory effect of this compound on dopamine uptake in a cell line expressing the dopamine transporter.
Caption: Workflow for a dopamine transporter uptake assay.
Materials:
-
SH-SY5Y cells or another suitable cell line endogenously or recombinantly expressing DAT.
-
Cell culture medium.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]Dopamine.
-
This compound.
-
Positive control inhibitor (e.g., Cocaine or GBR-12909).
-
Cell lysis buffer (e.g., 1% SDS or 0.1 M NaOH).
-
96-well cell culture plates.
-
Scintillation counter.
Protocol:
-
Cell Culture:
-
Seed SH-SY5Y cells into a 96-well plate and grow to form a confluent monolayer.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with 100 µL of uptake buffer containing varying concentrations of this compound or a positive control inhibitor. For total uptake, add buffer alone.
-
Initiate the uptake by adding 25 µL of [³H]Dopamine (at a final concentration near its Km for DAT).
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
-
Detection and Analysis:
-
Lyse the cells by adding 150 µL of lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate to scintillation vials or a suitable microplate.
-
Add scintillation cocktail and measure radioactivity.
-
Plot the percentage inhibition of dopamine uptake against the log concentration of this compound and determine the IC₅₀ value.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of this compound on a relevant cell line.
Materials:
-
HEK293 or SH-SY5Y cells.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader (570 nm).
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the log concentration of this compound to determine the CC₅₀ (concentration that causes 50% cytotoxicity), if applicable.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. diphenylpyraline [drugcentral.org]
Application Notes and Protocols for Dopamine Transporter Binding Assay Using Diphenylpyraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical component of the dopaminergic system, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis. The DAT is a primary target for a variety of psychostimulants, including cocaine, and is implicated in several neurological and psychiatric disorders. Therefore, the characterization of compounds that interact with DAT is of significant interest in drug discovery and neuroscience research.
Diphenylpyraline hydrochloride, a histamine H1 receptor antagonist, has been shown to exhibit psychostimulant properties by acting as a competitive inhibitor of the dopamine transporter.[1] This document provides a detailed protocol for a dopamine transporter binding assay using this compound as a test compound in a competitive binding format with a radiolabeled ligand.
Signaling Pathway of Dopamine and the Role of DAT
Dopamine exerts its effects by binding to and activating dopamine receptors on postsynaptic neurons. The signal is terminated by the reuptake of dopamine from the synaptic cleft into the presynaptic neuron via the dopamine transporter (DAT). Inside the presynaptic neuron, dopamine is then repackaged into synaptic vesicles. By inhibiting DAT, compounds like this compound increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.
Caption: Dopamine signaling pathway and the inhibitory action of this compound on the Dopamine Transporter (DAT).
Experimental Protocols
This section details a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter. The protocol is based on established methods for DAT binding assays using [³H]WIN 35,428 as the radioligand.
Materials and Reagents
-
Biological Material: CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT), or rat striatal tissue homogenates.
-
Radioligand: [³H]WIN 35,428 (specific activity 80-90 Ci/mmol)
-
Competitor: this compound
-
Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter
Experimental Workflow
The workflow for the competitive binding assay is outlined below.
Caption: Experimental workflow for the competitive dopamine transporter binding assay.
Detailed Protocol
-
Membrane Preparation (if using tissue):
-
Homogenize rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A suggested starting range is 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, add the following to the respective wells:
-
Total Binding (TB): 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of membrane/cell suspension.
-
Non-Specific Binding (NSB): 50 µL of GBR 12909 (final concentration 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of membrane/cell suspension.
-
Competitor Wells: 50 µL of each this compound dilution, 50 µL of [³H]WIN 35,428, and 100 µL of membrane/cell suspension.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Kᵢ:
-
Calculate the inhibition constant (Kᵢ) for this compound using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᴅ is the dissociation constant of the radioligand for DAT.
-
-
-
Data Presentation
The following tables summarize representative binding affinities of known dopamine transporter ligands. The Kᵢ for this compound should be determined experimentally using the protocol described above.
| Compound | Radioligand | Kᵢ (nM) | Reference |
| Cocaine | [³H]WIN 35,428 | 95 - 200 | N/A |
| GBR 12909 | [³H]WIN 35,428 | 5 - 15 | N/A |
| Nomifensine | [³H]Mazindol | 8.6 | N/A |
| Diphenylpyraline HCl | [³H]WIN 35,428 | To be determined | N/A |
Note: Kᵢ values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
| Assay Parameter | Recommended Value |
| Radioligand | [³H]WIN 35,428 |
| Radioligand Concentration | 1-2 nM |
| Competitor | This compound |
| Non-specific Ligand | GBR 12909 (10 µM) |
| Incubation Temperature | 4°C |
| Incubation Time | 2-3 hours |
| Data Analysis | Non-linear regression, Cheng-Prusoff equation |
Logical Relationship in Competitive Binding
The principle of the competitive binding assay is the displacement of a radiolabeled ligand from its binding site on the transporter by an unlabeled test compound. The affinity of the test compound is inversely proportional to the concentration required to displace the radioligand.
Caption: Logical relationship in a competitive binding assay at the dopamine transporter.
References
Application Notes and Protocols: Measuring Dopamine Uptake Inhibition by Diphenylpyraline Hydrochloride using Fast-Scan Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyraline Hydrochloride (DPP) is a histamine H1 receptor antagonist that also exhibits psychostimulant properties through its interaction with the dopamine transporter (DAT).[1][2] Understanding the kinetics of this interaction is crucial for elucidating its neurobiological effects and exploring its therapeutic potential, for instance, as an agonist replacement therapy for cocaine addiction.[2][3][4] Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second detection of dopamine release and reuptake in brain tissue, making it an ideal method to study the effects of compounds like DPP on dopamine dynamics.[5][6]
These application notes provide a detailed protocol for utilizing ex vivo FSCV in rodent brain slices to measure the inhibition of dopamine uptake by this compound.
Principle of the Method
FSCV detects dopamine by applying a rapidly scanning voltage waveform to a carbon-fiber microelectrode.[6][7] This waveform oxidizes dopamine to dopamine-o-quinone and then reduces it back, generating a characteristic cyclic voltammogram. The resulting current is proportional to the dopamine concentration.[8] By electrically stimulating dopamine release in a brain slice and monitoring its clearance from the extracellular space, the rate of dopamine uptake by the DAT can be determined. The effect of a competitive DAT inhibitor like DPP is quantified by measuring the change in the apparent affinity of the transporter for dopamine (apparent K(_m)).[1][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on dopamine uptake kinetics as determined by voltammetry.
| Compound | Concentration | Apparent K(m) | V({max}) | Effect on Dopamine Uptake | Reference |
| Control | - | 160 nM (assumed) | Unchanged | Baseline | [1] |
| Diphenylpyraline HCl | 10 µM | ~3.2 µM (20-fold increase) | Unchanged | Marked Inhibition | [1][10] |
| Cocaine | 15 mg/kg (in vivo) | Significantly Increased | - | Significant Inhibition | [2][4] |
| Diphenylpyraline HCl | 14 mg/kg (in vivo) | Significantly Increased | - | Significant Inhibition | [2][4] |
Table 1: Effect of this compound on Dopamine Uptake Kinetics.
| Compound | Dose | Peak Extracellular Dopamine | Effect | Reference |
| Diphenylpyraline HCl | 5 mg/kg, i.p. | ~200% of baseline | Elevation | [1][10] |
Table 2: Effect of this compound on Extracellular Dopamine Levels.
Experimental Protocols
I. Carbon-Fiber Microelectrode Fabrication
A detailed procedure for fabricating carbon-fiber microelectrodes is essential for successful FSCV measurements.
Materials:
-
T-650 carbon fibers (7 µm diameter)
-
Borosilicate glass capillaries
-
Vertical micropipette puller
-
Epoxy resin and hardener
-
Polishing wheel with fine abrasive
-
Isopropanol
-
1 M Potassium Chloride (KCl) solution
Procedure:
-
Aspirate a single carbon fiber into a glass capillary.
-
Pull the capillary using a micropipette puller to seal the glass around the fiber.
-
Trim the fiber at the glass seal and seal with epoxy resin.
-
Cure the epoxy overnight at room temperature, followed by heating at 100°C for 2 hours and 150°C overnight.
-
Polish the electrode tip at a 30° angle on a fine abrasive plate.
-
Backfill the electrode with 1 M KCl to establish an electrical connection.
-
Soak the electrode in isopropanol for at least 10 minutes before use.
II. Ex Vivo Brain Slice Preparation
This protocol describes the preparation of acute brain slices containing the nucleus accumbens, a key region for studying dopamine dynamics.
Materials:
-
Rodent (e.g., C57BL/6 mouse)
-
Ice-cold, oxygenated (95% O(_2)/5% CO(_2)) artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Dissection tools
aCSF Recipe (in mM):
-
126 NaCl
-
2.5 KCl
-
1.2 NaH(_2)PO(_4)
-
2.4 CaCl(_2)
-
1.2 MgCl(_2)
-
25 NaHCO(_3)
-
11 Glucose
-
0.4 L-ascorbic acid
Procedure:
-
Anesthetize and decapitate the rodent in accordance with institutional guidelines.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated aCSF.
-
Prepare 300 µm thick coronal slices containing the nucleus accumbens using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32°C for at least 1 hour to recover.
III. FSCV Recording and Data Acquisition
Equipment:
-
FSCV system (e.g., ChemClamp, PCI computer interface cards)
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Carbon-fiber microelectrode
-
Ag/AgCl reference electrode
-
Micromanipulators
Procedure:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at 32°C.
-
Position the stimulating electrode and the carbon-fiber microelectrode in the nucleus accumbens.
-
Apply the triangular waveform to the carbon-fiber microelectrode (e.g., -0.4 V to +1.2 V and back, at 400 V/s, 10 Hz).[5]
-
Record a stable baseline for at least 20 minutes.
-
Apply a single electrical pulse to stimulate dopamine release.
-
Record the resulting dopamine signal. Repeat stimulations every 5 minutes to ensure a stable baseline response.
-
To study the effect of DPP, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM).
-
After a sufficient incubation period, repeat the electrical stimulation and record the dopamine signal in the presence of the drug.
IV. Electrode Calibration and Data Analysis
Procedure:
-
After the experiment, calibrate the carbon-fiber microelectrode using a known concentration of dopamine (e.g., 3 µM) to convert the current signal (nA) to dopamine concentration (µM).
-
Analyze the dopamine transients using software that allows for Michaelis-Menten kinetic modeling (e.g., Demon Voltammetry Software).[1]
-
For baseline recordings, determine V(_{max}) and K(_m) (often held at a literature-derived value of ~160 nM for dopamine).[1]
-
For recordings in the presence of a competitive inhibitor like DPP, keep V(_{max}) constant at the baseline value and determine the apparent K(_m).[1] An increase in apparent K(_m) indicates competitive inhibition of the dopamine transporter.[9]
Visualizations
Caption: Dopamine reuptake and inhibition by Diphenylpyraline HCl.
Caption: Experimental workflow for FSCV measurement of DAT inhibition.
Caption: Logical relationship of DPP's effect on dopamine kinetics.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 6. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ucur.org [ucur.org]
- 8. Frontiers | Carbon microelectrodes for the measurement of neurotransmitters with fast-scan cyclic voltammetry: methodology and applications [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Microdialysis Studies of Diphenylpyraline Hydrochloride on Extracellular Dopamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Diphenylpyraline Hydrochloride (DPP) on extracellular dopamine levels, based on findings from in vivo microdialysis studies. Detailed protocols for replicating these experiments are also included.
This compound, a first-generation histamine H1 receptor antagonist, has been shown to possess psychostimulant properties due to its effects on the dopamine system.[1][2] Research indicates that DPP acts as a competitive inhibitor of the dopamine transporter (DAT), similar to cocaine, leading to an increase in extracellular dopamine concentrations in key brain regions like the nucleus accumbens.[1][2][3] Understanding the neurochemical profile of DPP is crucial for evaluating its therapeutic potential and abuse liability.
Data Presentation
The following tables summarize the quantitative data from key microdialysis studies investigating the effects of DPP on extracellular dopamine.
Table 1: Effect of this compound on Extracellular Dopamine in the Nucleus Accumbens
| Compound | Dose (i.p.) | Species | Brain Region | Peak Increase in Extracellular Dopamine (% of Baseline) | Reference |
| This compound | 5 mg/kg | Mouse | Nucleus Accumbens | ~200% | [1][4] |
Table 2: Comparative Effects of this compound and Cocaine on Dopamine Uptake
| Compound | Dose (i.p.) | Species | Brain Region | Effect | Notable Finding | Reference |
| This compound | 14 mg/kg (equimolar to cocaine dose) | Mouse | Nucleus Accumbens | Significant inhibition of dopamine uptake | Prolonged effect on dopamine uptake compared to cocaine.[2] | [2][5] |
| Cocaine | 15 mg/kg | Mouse | Nucleus Accumbens | Significant inhibition of dopamine uptake | [2][5] |
Signaling Pathway
The primary mechanism by which this compound increases extracellular dopamine is through the inhibition of the dopamine transporter (DAT). The following diagram illustrates this signaling pathway.
Caption: Mechanism of this compound action on dopamine levels.
Experimental Protocols
This section provides a detailed methodology for an in vivo microdialysis experiment to assess the effect of this compound on extracellular dopamine levels in the mouse nucleus accumbens. This protocol is based on established methods in the field.[6][7]
I. Materials and Reagents
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Ringer's solution (e.g., 147.0 mM NaCl, 2.2 mM CaCl₂, 4.0 mM KCl)
-
Anesthetic (e.g., isoflurane, urethane)
-
Concentric microdialysis probes (e.g., AN69 dialyzing membrane, 1.0 mm active surface)
-
Surgical instruments
-
Stereotaxic frame
-
Syringe pump
-
Fraction collector or manual collection vials
-
High-Performance Liquid Chromatography (HPLC) system with a coulometric or electrochemical detector
-
Dopamine standards for HPLC calibration
II. Experimental Workflow Diagram
Caption: Workflow for in vivo microdialysis of this compound.
III. Detailed Procedure
-
Animal Surgery and Probe Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (nucleus accumbens).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover for approximately 42-47 hours post-surgery.[6]
-
-
Microdialysis Sampling:
-
On the day of the experiment, connect the probe to a fluid swivel and a syringe pump.
-
Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µl/min).[6]
-
Allow for an equilibration period of at least 30 minutes.
-
Collect 3-4 baseline dialysate samples (e.g., every 10-20 minutes).
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle (saline).
-
Continue collecting dialysate samples at regular intervals (e.g., every 10 minutes for the first 2 hours, then every 20 minutes).[6]
-
-
Sample Analysis:
-
Immediately inject the collected dialysate (e.g., 10 µl) into the HPLC system equipped with a coulometric detector to quantify dopamine levels.[6]
-
The mobile phase may consist of a solution such as 100 mM NaH₂PO₄, 0.1 mM Na₂EDTA, 0.5 mM n-octyl sulfate, and 18% (v/v) methanol, adjusted to pH 5.5.[6]
-
Set the potentials for the oxidation and reduction electrodes of the analytical cell (e.g., +125 mV and -125 mV, respectively).[6]
-
Calculate dopamine concentrations based on a standard curve generated from known dopamine concentrations.
-
-
Data Analysis and Verification:
-
Express the post-injection dopamine levels as a percentage of the mean baseline concentration.
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Remove the brain and perform histological analysis to verify the correct placement of the microdialysis probe.
-
Conclusion
The available data strongly indicate that this compound increases extracellular dopamine by inhibiting the dopamine transporter. The provided protocols offer a framework for further investigation into the dose-response effects, time course, and regional specificity of DPP's impact on dopamine neurotransmission. These studies are essential for a complete understanding of its neuropharmacological profile.
References
- 1. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. pubcompare.ai [pubcompare.ai]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Diphenylpyraline Hydrochloride in Plasma and Urine by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Diphenylpyraline Hydrochloride in biological matrices, specifically plasma and urine, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a first-generation antihistamine that functions as a histamine H1 receptor antagonist. It is utilized in the treatment of allergic conditions such as rhinitis and urticaria. Accurate quantification of Diphenylpyraline in plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines a reliable and specific reversed-phase HPLC method for this purpose.
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC analysis of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Asahipak ODP-50 C18 (5 µm) | [1] |
| Mobile Phase | Not explicitly stated, but a reversed-phase system is used. | [1] |
| Detection | UV at 254 nm | [1] |
| Elution Time | 7.9 min | [1] |
| Limit of Detection (LOD) | 15 ng/mL (in both plasma and urine) | [1] |
Table 2: Recovery and Linearity Data for this compound
| Matrix | Concentration Range | Overall Recovery (%) | Linearity |
| Plasma | 53 to 740 ng/mL | 94.65% | Acceptable |
| Urine | 53 to 740 ng/mL | 92.29% | Acceptable |
Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis for the quantification of this compound.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from the method described by Ebete and Koundourellis (1996).[1]
Materials:
-
Plasma or urine samples
-
n-pentane
-
2-propanol
-
Sodium hydroxide solution (to alkalinize samples)
-
Methanol (HPLC grade)
-
Centrifuge tubes
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette a known volume (e.g., 1 mL) of plasma or urine into a centrifuge tube.
-
Alkalinize the sample by adding a suitable volume of sodium hydroxide solution.
-
Add the extraction solvent mixture of n-pentane and 2-propanol (50:1 v/v).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with a known volume of methanol (e.g., 100 µL).
-
The reconstituted sample is now ready for injection into the HPLC system.
HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., Asahipak ODP-50, 5 µm).[1]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Asahipak ODP-50 C18, 5 µm particle size.[1]
-
Mobile Phase: A suitable reversed-phase mobile phase (e.g., a mixture of acetonitrile and a buffer solution). The exact composition should be optimized for the specific column and system to achieve good separation and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: Typically 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of calibration standards of this compound to establish a calibration curve.
-
Inject the prepared plasma and urine samples.
-
Record the chromatograms and integrate the peak area corresponding to Diphenylpyraline.
-
Quantify the concentration of Diphenylpyraline in the samples by comparing their peak areas to the calibration curve.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Sample Analysis
Caption: Workflow for Diphenylpyraline analysis in biological samples.
References
Application Note: Spectrofluorimetric Determination of Diphenylpyraline Hydrochloride in Biological Samples
For Research Use Only.
Abstract
This application note details a sensitive and efficient spectrofluorimetric method for the quantitative determination of Diphenylpyraline Hydrochloride (DPH) in biological samples, specifically human plasma. The protocol utilizes a micellar-enhanced technique to improve the native fluorescence of DPH, offering a reliable analytical tool for researchers, scientists, and drug development professionals. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow of the procedure.
Introduction
This compound is a histamine H1 receptor antagonist widely used for its antihistaminic and antimuscarinic effects in the treatment of allergic conditions. The monitoring of its concentration in biological fluids is crucial for pharmacokinetic and toxicological studies. While chromatographic methods are common, spectrofluorimetry offers a simpler, cost-effective, and often highly sensitive alternative. This application note describes a method based on the enhancement of the native fluorescence of DPH in a micellar medium of sodium dodecyl sulfate (SDS).
Principle of the Method
The native fluorescence of this compound is significantly enhanced in the presence of sodium dodecyl sulfate (SDS) micelles in an acidic medium (pH 5). The organized micellar environment reduces non-radiative decay processes and increases the quantum yield of the fluorophore. The fluorescence intensity is measured at an emission wavelength of 286 nm after excitation at 225 nm. The concentration of DPH in the sample is directly proportional to the fluorescence intensity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the micellar-enhanced spectrofluorimetric method for the determination of this compound in human plasma.
Table 1: Spectrofluorimetric Method Parameters
| Parameter | Value |
| Excitation Wavelength (λex) | 225 nm |
| Emission Wavelength (λem) | 286 nm |
| pH | 5.0 (Teorell and Stenhagen buffer) |
| Micellar Medium | Sodium Dodecyl Sulfate (SDS) |
Table 2: Method Validation in Spiked Human Plasma
| Parameter | Value |
| Linearity Range | 0.1 - 4.0 µg/mL |
| Mean Percent Recovery ± S.D. | 99.719 ± 0.338[1][2] |
| Limit of Detection (LOD) | Not explicitly reported, but described as "nano-level" determination[1][2] |
| Limit of Quantitation (LOQ) | Not explicitly reported |
Note: While the primary literature describes the method as enabling "nano-level" determination, specific LOD and LOQ values for the plasma assay were not provided. For similar spectrofluorimetric assays of other antihistamines in plasma, LODs in the range of 2.9 ng/mL have been reported, suggesting high sensitivity.
Experimental Protocols
-
This compound (reference standard)
-
Sodium Dodecyl Sulfate (SDS)
-
Teorell and Stenhagen buffer solution (pH 5)
-
Acetonitrile (HPLC grade)
-
Human plasma (drug-free)
-
Deionized water
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of deionized water.
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock standard solution to 100 mL with deionized water.
-
To 1.0 mL of human plasma in a centrifuge tube, add a known amount of DPH standard solution to prepare spiked samples.
-
Add 2.0 mL of acetonitrile to precipitate plasma proteins[3].
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with a known volume of Teorell and Stenhagen buffer (pH 5) containing SDS.
-
Transfer the reconstituted sample or standard solution to a 1 cm quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to 225 nm and the emission wavelength to 286 nm.
-
Record the fluorescence intensity.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standard solutions.
-
Determine the concentration of DPH in the biological samples from the calibration curve.
While a specific spectrofluorimetric method for DPH in urine has not been extensively reported in the reviewed literature, a general procedure can be adapted. It is recommended to perform a validation of the method for this matrix.
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample with Teorell and Stenhagen buffer (pH 5) to minimize matrix effects.
-
Spike the diluted urine with known concentrations of DPH for recovery studies.
-
Proceed with the spectrofluorimetric measurement as described in section 4.4.
Note: The user should validate this adapted protocol for linearity, accuracy, precision, and selectivity in the urine matrix.
Experimental Workflow Diagram
Caption: Experimental workflow for the spectrofluorimetric determination of Diphenylpyraline HCl.
Conclusion
The micellar-enhanced spectrofluorimetric method provides a sensitive, simple, and rapid approach for the determination of this compound in human plasma. This application note offers a detailed protocol that can be readily implemented in a laboratory setting for pharmacokinetic studies and therapeutic drug monitoring. Further validation is recommended for adaptation to other biological matrices such as urine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a green and sensitive spectrofluorimetric method for determination of Bilastine and its application to pharmaceutical preparations, content uniformity test, and spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Diphenylpyraline Hydrochloride Using Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Diphenylpyraline Hydrochloride (Di-HCl) using ion-selective electrodes (ISEs). The method is applicable for the determination of Di-HCl in pure solutions and pharmaceutical formulations.
Introduction
This compound is an antihistamine agent used for the relief of allergic conditions such as rhinitis and hay fever.[1][2] Accurate and efficient analytical methods are crucial for quality control in pharmaceutical production and formulation development. The ion-selective electrode method offers a simple, rapid, and cost-effective alternative to more complex analytical techniques for the determination of this compound.[3]
This method is based on the use of a potentiometric sensor, specifically a plastic membrane electrode, that is selective for the diphenylpyraline cation. The electrode's membrane is typically composed of a PVC matrix containing an ion-exchanger and a plasticizer. The ion-exchanger, such as sodium tetraphenylborate (NaTPB) or phosphotungstic acid (PTA), forms a stable ion-pair with the diphenylpyraline cation, which is the basis for the electrode's selective response.[3]
Principle of the Ion-Selective Electrode for this compound
The core of the analytical method is a potentiometric measurement. The ion-selective electrode, when immersed in a solution containing this compound, develops a potential that is proportional to the logarithm of the activity of the diphenylpyraline cations. This potential is measured against a stable reference electrode. By calibrating the electrode system with standard solutions of known Di-HCl concentrations, a calibration curve can be constructed to determine the concentration of unknown samples.
The key component is the ion-selective membrane. An ion-exchanger within the PVC membrane selectively binds to the diphenylpyraline cation. This interaction at the membrane-sample interface generates the potential that is measured.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizers: Dioctyl phthalate (DOP), Dibutyl phthalate (DBP), etc.
-
Ion-exchangers: Sodium tetraphenylborate (NaTPB), Phosphotungstic acid (PTA)
-
Tetrahydrofuran (THF)
-
Reference Electrode: Ag/AgCl electrode
-
pH meter or ion analyzer
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Preparation of the Ion-Selective Membrane and Electrode
The following protocol describes the fabrication of a PVC membrane electrode for this compound analysis.[3]
-
Preparation of the Ion-Exchanger:
-
Prepare 10⁻² M aqueous solutions of this compound and either sodium tetraphenylborate (NaTPB) or phosphotungstic acid (PTA).
-
Mix equal volumes of the Di-HCl and ion-exchanger solutions to form a precipitate of the Di-TPB or Di-PTA ion-pair.
-
Filter, wash the precipitate with cold water, and dry at room temperature.
-
-
Fabrication of the PVC Membrane:
-
In a glass petri dish, dissolve PVC, the plasticizer (e.g., DOP), and the prepared ion-exchanger in THF. The optimal composition of the membrane may vary, and different ratios should be tested.[3]
-
Allow the THF to evaporate slowly at room temperature, leaving a transparent membrane.
-
Cut a disc of the desired diameter from the master membrane.
-
-
Assembly of the Electrode:
-
Fix the membrane disc to the end of a PVC tube.
-
Fill the electrode with an internal filling solution (e.g., 10⁻³ M Di-HCl).
-
Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.
-
Condition the electrode by soaking it in a 10⁻³ M Di-HCl solution for at least 2 hours before use.
-
Calibration of the Electrode
-
Prepare a series of standard solutions of this compound with concentrations ranging from 10⁻⁶ M to 10⁻² M.
-
Immerse the this compound ISE and the reference electrode in each standard solution, starting from the lowest concentration.
-
Measure the potential (in mV) of each standard solution under constant stirring.
-
Plot the measured potential versus the logarithm of the Di-HCl concentration.
-
Determine the slope of the linear portion of the calibration curve. A Nernstian response is typically around 59 mV per decade of concentration change for a monovalent ion.
Sample Analysis
-
Preparation of Pharmaceutical Samples:
-
Accurately weigh and crush a number of tablets.
-
Dissolve a portion of the powdered tablets equivalent to a known amount of Di-HCl in distilled water.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate to a known volume to bring the concentration within the linear range of the electrode.
-
-
Potentiometric Measurement:
-
Immerse the calibrated Di-HCl ISE and the reference electrode in the prepared sample solution.
-
Measure the potential under constant stirring.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Data Presentation
The performance of the this compound ion-selective electrodes can be summarized in the following tables. The data presented are representative values based on published literature.[3]
Table 1: Composition and Performance Characteristics of this compound ISEs
| Electrode Type | Ion-Exchanger | Plasticizer | Linear Range (M) | Slope (mV/decade) |
| Conventional | NaTPB | DOP | 1.0 x 10⁻⁶ - 1.0 x 10⁻² | 55.0 ± 0.5 |
| Conventional | PTA | DOP | 5.0 x 10⁻⁶ - 1.0 x 10⁻² | 53.0 ± 0.8 |
| Coated Wire | NaTPB | DOP | 1.0 x 10⁻⁵ - 1.0 x 10⁻² | 54.5 ± 0.7 |
| Coated Wire | PTA | DOP | 5.0 x 10⁻⁵ - 1.0 x 10⁻² | 52.1 ± 1.0 |
Table 2: Analytical Parameters of the this compound ISE Method
| Parameter | Value |
| Limit of Detection | 1.0 x 10⁻⁶ M |
| Response Time | < 30 seconds |
| pH Range | 3 - 7 |
| Lifetime | 4 weeks |
Table 3: Recovery of this compound from Pharmaceutical Formulations
| Formulation | Labeled Amount (mg) | Found (mg) | Recovery (%) |
| Eskornade Capsules | 5.0 | 4.98 | 99.6 |
| Lergobine Tablets | 2.0 | 1.99 | 99.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis using an ISE.
Logical Relationship of Electrode Components
Caption: Key components of the this compound ion-selective electrode.
Conclusion
The ion-selective electrode method provides a reliable, efficient, and accurate means for the determination of this compound in both pure substance and pharmaceutical dosage forms. The ease of electrode preparation and the simplicity of the measurement procedure make it a valuable tool for routine quality control analysis in the pharmaceutical industry. The selectivity of the electrode for this compound allows for its determination in the presence of common excipients found in drug formulations.[3]
References
Application Notes and Protocols for Animal Models in Diphenylpyraline Hydrochloride Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the animal models and experimental protocols used to investigate the psychostimulant effects of Diphenylpyraline Hydrochloride (DPP). Diphenylpyraline is a histamine H1 receptor antagonist that also exhibits significant psychostimulant properties.[1][2] Its primary mechanism of action relevant to these effects is the competitive inhibition of the dopamine transporter (DAT), which is similar to the action of cocaine.[1][3][4] This leads to an increase in extracellular dopamine levels in key brain regions like the nucleus accumbens, which is associated with psychomotor activation and reward.[1][3]
Mechanism of Action: Dopamine Transporter Inhibition
This compound acts as a competitive inhibitor at the dopamine transporter. This inhibition blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. The resulting accumulation of extracellular dopamine leads to enhanced dopaminergic signaling, which is believed to mediate the psychostimulant effects of the compound, such as increased locomotor activity.[1][3]
Caption: Signaling pathway of this compound (DPP).
Experimental Models and Protocols
Rodent models, particularly mice (e.g., C57BL/6), are commonly used to assess the psychostimulant properties of this compound.[1][3][5] Key behavioral assays include locomotor activity tests and conditioned place preference.
Locomotor Activity Assay
This assay is fundamental for quantifying the psychomotor stimulant effects of a compound. An increase in horizontal and vertical movement following drug administration is a hallmark of psychostimulant activity.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.[1][3] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.[6]
-
Apparatus: An open-field arena (e.g., 40x40x30 cm) equipped with infrared beams to automatically track animal movement.
-
Habituation: On the day of the experiment, mice are placed into the open-field arena for a 30-60 minute habituation period to allow their exploratory behavior to return to a stable baseline.
-
Drug Administration: Following habituation, mice are removed, administered this compound (e.g., 5 and 10 mg/kg, intraperitoneally) or vehicle (e.g., saline), and immediately returned to the arena.[1]
-
Data Collection: Locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical rears) is recorded continuously for a period of 60-120 minutes post-injection.
-
Data Analysis: The data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect. Total activity over the entire session is also compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for the locomotor activity assay.
Quantitative Data Summary:
| Animal Model | Compound | Dose (mg/kg, i.p.) | Key Findings | Reference |
| C57BL/6 Mice | Diphenylpyraline | 5 and 10 | Significant increase in locomotor activation, comparable to cocaine. | [1] |
| C57BL/6 Mice | Diphenylpyraline | 14 | Produced locomotor activation with a more prolonged effect compared to cocaine (15 mg/kg). | [3] |
| C57BL/6 Mice | Cocaine | 15 | Significantly increased locomotor activity. | [3] |
| Mouse | Diphenylpyraline | 5 | Elevated extracellular dopamine in the nucleus accumbens by ~200%. | [1] |
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of drugs.[7][8] It assesses an animal's preference for an environment that has been previously associated with drug exposure.
Experimental Protocol:
-
Animals: Adult male Sprague Dawley rats or C57BL/6 mice are suitable for this assay.[3][9]
-
Apparatus: A three-chamber CPP apparatus is typically used. The two larger "conditioning" chambers are distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures), while a smaller, neutral center chamber allows access to both.[7][10]
-
Procedure (Unbiased Design):
-
Pre-Conditioning (Day 1): Each animal is placed in the center chamber and allowed to freely explore the entire apparatus for 15-20 minutes. The time spent in each chamber is recorded to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >75% of the time) may be excluded.[9]
-
Conditioning (Days 2-9): This phase typically consists of 8 alternating conditioning sessions. On "drug" days, animals receive an injection of this compound (e.g., 14 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for 20-30 minutes.[3][9] On "vehicle" days, they receive a vehicle injection and are confined to the opposite chamber. The assignment of the drug-paired chamber is counterbalanced across subjects.
-
Post-Conditioning Test (Day 10): In a drug-free state, animals are placed back in the center chamber and given free access to all chambers for 15-20 minutes. The time spent in each chamber is recorded.[7][9]
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties.
Caption: Experimental workflow for the Conditioned Place Preference assay.
Quantitative Data Summary:
| Animal Model | Compound | Dose (mg/kg, i.p.) | Key Findings | Reference |
| C57BL/6 Mice | Diphenylpyraline | 14 | Did not produce a significant conditioned place preference. | [3] |
| C57BL/6 Mice | Cocaine | 15 | Produced a significant conditioned place preference. | [3] |
The finding that this compound functions as a potent dopamine uptake inhibitor and induces locomotor activity without producing significant rewarding effects in the CPP model is noteworthy.[3] This profile suggests it may have a lower abuse potential compared to other psychostimulants like cocaine and warrants further investigation.[3]
Intravenous Self-Administration (IVSA)
While specific studies on this compound self-administration were not identified in the initial search, the IVSA paradigm is a critical tool for assessing the reinforcing properties and abuse liability of psychostimulants. A general protocol is provided below for future research applications.
Experimental Protocol:
-
Animals and Surgery: Rats (e.g., Sprague Dawley or Wistar) are typically used. Under anesthesia, a chronic indwelling catheter is surgically implanted into the jugular vein, exiting dorsally between the scapulae.[11] Animals are allowed to recover for at least 5-7 days post-surgery.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump connected to the animal's catheter via a tether system.
-
Acquisition Training: Animals are placed in the chambers for daily 2-hour sessions. A response on the "active" lever results in a brief intravenous infusion of the drug, paired with a cue light. Responses on the "inactive" lever have no programmed consequences. Training typically begins on a fixed-ratio 1 (FR1) schedule, where every active lever press is reinforced.[11]
-
Dose-Response and Progressive Ratio: Once stable responding is established, a dose-response curve can be generated by varying the infusion dose. To assess the motivational strength of the drug, a progressive-ratio (PR) schedule can be implemented, where the number of responses required for each subsequent infusion increases systematically. The "breakpoint," or the last ratio completed, serves as a measure of the drug's reinforcing efficacy.
-
Data Analysis: Key measures include the number of infusions earned, active vs. inactive lever presses, and the breakpoint on the PR schedule. This data provides a robust assessment of the drug's reinforcing effects.
References
- 1. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. | Profiles RNS [profiles.wakehealth.edu]
- 6. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 9. Conditioned place preference screen [pspp.ninds.nih.gov]
- 10. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphenylpyraline Hydrochloride Dosage for Rodent Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diphenylpyraline Hydrochloride (DPP) in rodent behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPP) and what are its primary mechanisms of action?
This compound is a first-generation antihistamine that primarily acts as a histamine H1 receptor antagonist.[1][2] It also functions as a dopamine reuptake inhibitor by competitively binding to the dopamine transporter (DAT).[1][3] This dual mechanism of action can lead to both sedative and psychostimulant effects, depending on the dose and the specific behavioral paradigm.
Q2: What are the common behavioral assays used to study the effects of DPP in rodents?
Common behavioral assays include:
-
Locomotor Activity: To assess the stimulant effects of DPP.[1][2]
-
Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the compound.[2]
-
Drug Discrimination: To determine if the subjective effects of DPP are similar to other psychoactive drugs.
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior.
-
Novel Object Recognition (NOR): To evaluate effects on learning and memory.
Q3: What is a suitable vehicle for dissolving this compound for intraperitoneal (i.p.) injection in rodents?
A common and effective vehicle for dissolving this compound for i.p. injection is sterile 0.9% saline. For compounds with solubility issues, a solution of 10% DMSO in saline can be considered, though it is crucial to run appropriate vehicle controls as DMSO can have its own behavioral effects.
Troubleshooting Guides
Issue 1: Unexpected or highly variable locomotor activity results.
-
Problem: Observing sedation at doses expected to be stimulating, or seeing high inter-individual variability in locomotor response.
-
Possible Causes & Solutions:
-
Dose-Response Effects: DPP has a biphasic dose-response curve. Lower doses may produce sedation due to H1 receptor antagonism, while higher doses are required for the stimulant effects of dopamine reuptake inhibition to dominate. Conduct a thorough dose-response study to identify the optimal dose for stimulation in your specific strain and species.
-
Habituation: Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity, masking the drug's effects. Ensure a proper habituation period to the testing apparatus before drug administration.
-
Time Course of Action: The stimulant effects of DPP may have a delayed onset or a prolonged duration compared to other psychostimulants like cocaine.[2] Conduct a time-course study to determine the peak time of locomotor activation post-injection.
-
Environmental Factors: Rodent behavior is highly sensitive to environmental conditions. Maintain consistent lighting, temperature, and noise levels across all testing sessions.
-
Issue 2: Difficulty in establishing conditioned place preference (CPP).
-
Problem: Animals do not show a significant preference or aversion for the drug-paired chamber.
-
Possible Causes & Solutions:
-
Inadequate Dosing: The rewarding effects of DPP may be dose-dependent. A study using an equimolar dose to 15 mg/kg cocaine (14 mg/kg DPP) in mice did not produce significant CPP, while lower doses (5 and 10 mg/kg) induced locomotor activation.[2] It is possible that the rewarding effects are weak or only present in a narrow dose range. Consider testing a range of doses.
-
Conditioning Protocol: The number of conditioning sessions may be insufficient. A typical CPP protocol involves alternating drug and vehicle pairings over several days.[4] Increasing the number of pairings may be necessary to establish a preference.
-
Apparatus Bias: Animals may have an inherent preference for one chamber over the other. Conduct a pre-test to assess baseline preference and use a counterbalanced design where the drug is paired with the initially non-preferred side for half of the animals.
-
Issue 3: Ambiguous results in anxiety-related behavioral tests (e.g., Elevated Plus Maze).
-
Problem: Difficulty in interpreting whether changes in behavior are due to anxiolytic/anxiogenic effects or are confounded by changes in locomotor activity.
-
Possible Causes & Solutions:
-
Confounding Locomotor Effects: The stimulant effects of DPP can increase overall activity, which may be misinterpreted as reduced anxiety (e.g., more entries into open arms). Always analyze total arm entries or distance traveled as a measure of general activity alongside anxiety-related parameters (time spent in open arms, percentage of open arm entries).
-
Dose Selection: The anxiolytic or anxiogenic effects of DPP are not well-characterized. A careful dose-response study is essential. It is possible that the histaminergic and dopaminergic effects have opposing influences on anxiety-like behavior.
-
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Behavioral Studies
| Species | Behavioral Assay | Dosage Range (mg/kg) | Route of Admin. | Observed Effects | Reference(s) |
| Mouse | Locomotor Activity | 5 - 10 | i.p. | Increased locomotor activation. | [1] |
| Mouse | Locomotor Activity | 14 | i.p. | Significant locomotor activation. | [2] |
| Mouse | Conditioned Place Preference | 14 | i.p. | No significant conditioned place preference. | [2] |
| Rat | Drug Discrimination | 10 | i.p. | Established stimulus control. | [5] |
Experimental Protocols
Locomotor Activity (Open Field Test) in Rats
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape, equipped with automated photobeam tracking or video tracking software.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 5-15 mg/kg, i.p.) or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Analyze data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Conditioned Place Preference (CPP) in Mice
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Place the mouse in the apparatus with free access to both chambers for 15 minutes to determine baseline preference.
-
Conditioning (Days 2-5): On alternating days, administer DPP (e.g., 5-14 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes. On the other days, administer vehicle and confine the mouse to the opposite chamber. The drug-paired chamber should be counterbalanced based on the pre-conditioning preference.
-
Test (Day 6): Place the mouse in the apparatus with free access to both chambers for 15 minutes and record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.
-
Drug Discrimination in Rats
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a food reward dispenser.
-
Procedure:
-
Training: Food-deprived rats are trained to press one lever after an injection of DPP (the "drug" lever) and the other lever after a vehicle injection (the "vehicle" lever) to receive a food reward. Training continues until a high level of accuracy is achieved (e.g., >80% correct responses on the first lever press of each session for several consecutive days).
-
Testing: Once the discrimination is learned, test sessions are conducted where a novel compound or a different dose of DPP is administered, and the rat's choice of lever is recorded. The percentage of responses on the drug-paired lever is the primary dependent measure.
-
Mandatory Visualizations
Caption: General experimental workflow for rodent behavioral studies with this compound.
Caption: Dopamine signaling pathway and the inhibitory action of this compound on the Dopamine Transporter (DAT).
References
- 1. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
Technical Support Center: Diphenylpyraline Hydrochloride Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Diphenylpyraline Hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound is susceptible to degradation under several conditions, primarily hydrolysis (in both acidic and basic environments), oxidation, and exposure to light (photodegradation). The ether linkage and the tertiary amine in its structure are the most likely sites for degradation.
Q2: I am observing a rapid loss of potency in my this compound stock solution prepared in a standard buffer. What could be the cause?
A2: Rapid potency loss is often attributed to pH-mediated hydrolysis. This compound can degrade in both acidic and alkaline conditions. Ensure your buffer's pH is within a stable range for the molecule. If preparing stock solutions, it is advisable to use aprotic solvents like DMSO for short-term storage and store them at low temperatures.[1] For aqueous solutions, it is recommended to prepare them fresh.
Q3: My solution of this compound has turned a yellowish color after being on the benchtop for a few hours. What is happening?
A3: A color change often indicates the formation of degradation products, which could be due to oxidation or photodegradation. Exposure to ambient light and oxygen can initiate these degradation pathways. It is crucial to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.
Q4: Can I autoclave a solution of this compound for sterilization?
A4: Autoclaving involves high temperatures and moisture, which can significantly accelerate the thermal and hydrolytic degradation of this compound. It is not a recommended method for sterilization. Sterile filtration using a 0.22 µm filter is a more suitable alternative.
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in replicate injections during HPLC analysis. | Incomplete dissolution of the compound or precipitation in the analytical mobile phase. | Ensure complete dissolution of this compound in the chosen solvent before dilution. Check the compatibility of the solvent with the mobile phase. |
| Drifting peak areas over an analytical run. | Instability of the compound in the autosampler. | Use a cooled autosampler (4-8 °C) to minimize degradation during the analytical sequence. Prepare fresh samples if the run time is long. |
| Appearance of unexpected peaks in the chromatogram. | Contamination or carryover from previous injections. | Implement a robust needle and column washing protocol between injections. Run blank injections to confirm the absence of carryover. |
Issue 2: Failure to Achieve Desired Degradation in Forced Degradation Studies
| Symptom | Possible Cause | Troubleshooting Step |
| Less than 5% degradation observed under acidic or basic stress. | The stress conditions are not stringent enough. | Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80 °C), or prolong the exposure time.[2][3] |
| No significant degradation under oxidative stress with 3% H₂O₂. | The molecule is relatively stable to this oxidizing agent. | Consider using a higher concentration of H₂O₂ (up to 30%) or a different oxidizing agent, such as a metal ion catalyst, but be aware of potential interactions with the drug molecule.[2][3] |
| Minimal degradation under photolytic conditions. | Insufficient light exposure. | Ensure the light source provides the recommended total illumination (e.g., not less than 1.2 million lux hours) and integrated near-ultraviolet energy as per ICH Q1B guidelines.[4] |
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound in solution. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | Degradation (%) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | ~15 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | ~25 | 3 |
| Oxidation | 3% H₂O₂ | 25 | 24 | ~10 | 1 |
| Thermal | Water | 80 | 48 | ~8 | 1 |
| Photolytic | ICH Q1B compliant light source | 25 | - | ~20 | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Keep the solution in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At the specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a hypothetical stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: 40% A, 60% B
-
25-26 min: Linear gradient back to 90% A, 10% B
-
26-30 min: 90% A, 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of Diphenylpyraline HCl.
References
Technical Support Center: Quantification of Diphenylpyraline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference during the quantification of Diphenylpyraline Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: Several methods are available for the quantification of this compound. The most common include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Differential Pulse Voltammetry (DPV), and Spectrofluorimetry.[1][2][3] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Q2: What are the potential sources of interference in this compound analysis?
A2: Interference can arise from various sources, including:
-
Excipients in pharmaceutical formulations: Common additives in tablets and syrups can co-elute with the analyte in chromatography or react with derivatizing agents.[2][4]
-
Endogenous substances in biological matrices: When analyzing plasma or urine samples, components like proteins, lipids, and metabolites can interfere with the quantification.[1][5]
-
Co-administered drugs: Other active pharmaceutical ingredients (APIs) in combination drug products can have overlapping signals. For instance, in spectrofluorimetric analysis, Paracetamol and Caffeine can cause fluorescence quenching through resonance energy transfer.[3]
-
Degradation products: Stability studies may involve quantifying this compound in the presence of its degradation products, which can interfere with the analysis.[6]
-
Contaminants from sample preparation: Solvents, reagents, and materials used during sample processing can introduce interfering substances.[7]
Q3: How can I minimize interference from the sample matrix?
A3: Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method separates the drug from the sample matrix based on its solubility in immiscible solvents.[1]
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte while interfering substances are washed away.[8]
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with organic solvents like acetonitrile or methanol can clean up the sample before injection into an HPLC system.[9]
-
Filtration: In some cases, simple filtration can remove insoluble interfering components. For example, in a combination drug product, phenylpropanolamine hydrochloride, which is insoluble in acetonitrile, can be removed by filtration before voltammetric analysis of this compound.[2]
Q4: My chromatogram shows peak tailing or fronting. What could be the cause and how do I fix it?
A4: Peak asymmetry in HPLC can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Degradation: The stationary phase can degrade over time. Consider replacing the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
-
Interfering Compounds: A co-eluting substance can distort the peak shape. Improving sample cleanup or modifying the chromatographic conditions (e.g., gradient, mobile phase composition) can help resolve the interfering peak.
Troubleshooting Guides
Issue 1: Poor Recovery in HPLC Analysis of Plasma Samples
This guide addresses low recovery of this compound from plasma samples, a common issue indicating inefficient extraction or loss of analyte.
Troubleshooting Workflow:
References
- 1. Determination of diphenylpyraline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamopenarchives.com [benthamopenarchives.com]
- 3. researchgate.net [researchgate.net]
- 4. edqm.eu [edqm.eu]
- 5. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nacalai.com [nacalai.com]
Technical Support Center: Synthesis of Diphenylpyraline Hydrochloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diphenylpyraline Hydrochloride and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the formation of the intermediate 4-(diphenylmethoxy)piperidine. This is achieved through an etherification reaction between a benzhydryl source, such as diphenylmethanol or a benzhydryl halide, and 4-hydroxypiperidine. The second step is the N-methylation of the 4-(diphenylmethoxy)piperidine intermediate to yield Diphenylpyraline, which is then converted to its hydrochloride salt.
Q2: What are the common methods for the N-methylation of 4-(diphenylmethoxy)piperidine?
A2: A highly effective and commonly used method for the N-methylation of secondary amines like 4-(diphenylmethoxy)piperidine is the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde to methylate the amine. A key advantage of the Eschweiler-Clarke reaction is that it typically avoids the over-alkylation of the nitrogen atom, thus preventing the formation of quaternary ammonium salts.
Q3: What are the potential side reactions that can lower the yield of this compound?
A3: A primary side reaction that can significantly reduce the yield is the formation of a quaternary ammonium salt during the N-methylation step. This occurs when the newly formed tertiary amine reacts further with the methylating agent. The Eschweiler-Clarke reaction is specifically employed to minimize this side reaction. Other potential side reactions can include incomplete reaction in the etherification step or the formation of elimination byproducts, depending on the specific conditions and starting materials used.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any significant byproducts.
Q5: What are the recommended methods for purifying the final product?
A5: The final product, this compound, is typically purified by recrystallization. The choice of solvent is crucial for obtaining high purity crystals. The free base form of Diphenylpyraline can be purified by column chromatography before its conversion to the hydrochloride salt.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in the etherification step | Incomplete reaction due to insufficient heating or catalyst activity. | - Ensure the reaction temperature is maintained at the optimal level. - Verify the quality and quantity of the acid catalyst (e.g., p-toluenesulfonic acid). - Extend the reaction time and monitor progress by TLC or HPLC. |
| Low yield in the N-methylation step | Inefficient methylation or loss of product during workup. | - Ensure the correct stoichiometry of formic acid and formaldehyde is used in the Eschweiler-Clarke reaction. - Control the reaction temperature, as excessive heat can lead to side reactions. - During the workup, carefully neutralize the reaction mixture and ensure complete extraction of the product. |
| Formation of quaternary ammonium salt | Use of an inappropriate methylating agent or harsh reaction conditions. | - Employ the Eschweiler-Clarke reaction, which is known to prevent quaternization. - Avoid using strong alkylating agents like methyl iodide under conditions that favor over-alkylation. |
| Difficulty in product crystallization | Presence of impurities or use of an unsuitable solvent. | - Purify the crude product by column chromatography before crystallization. - Screen various solvents and solvent mixtures to find the optimal conditions for recrystallization. - Consider seeding the supersaturated solution with a small crystal of pure product to induce crystallization. |
| Product is an oil or fails to solidify | The product may be impure, or it may be the free base instead of the hydrochloride salt. | - Ensure the complete conversion to the hydrochloride salt by treating the free base with an appropriate source of HCl (e.g., HCl in an organic solvent). - Verify the purity of the product by HPLC and re-purify if necessary. |
Experimental Protocols
Step 1: Synthesis of 4-(diphenylmethoxy)piperidine
This protocol is adapted from a procedure for a similar benzhydryl ether synthesis.
Reagents:
-
Diphenylmethanol
-
4-Hydroxypiperidine hydrochloride
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Ethanol
-
Aqueous ammonia
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer and a vacuum line, combine diphenylmethanol, 4-hydroxypiperidine hydrochloride, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to 160°C under reduced pressure (e.g., 0.2 mm Hg) with continuous stirring for approximately 3 hours.
-
Cool the reaction mixture to 80°C and dissolve it in ethanol.
-
Cool the solution to 10°C to induce precipitation of the product's hydrochloride salt.
-
Filter the suspension and wash the solid residue with cold isopropanol.
-
Dry the solid at 60°C to obtain 4-(diphenylmethoxy)piperidine hydrochloride.
-
To obtain the free base for the next step, suspend the hydrochloride salt in water and basify with aqueous ammonia.
-
Extract the free base with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(diphenylmethoxy)piperidine.
Step 2: N-methylation of 4-(diphenylmethoxy)piperidine (Eschweiler-Clarke Reaction)
This is a general procedure for the Eschweiler-Clarke reaction and should be optimized for this specific substrate.
Reagents:
-
4-(diphenylmethoxy)piperidine
-
Formic acid (85-98%)
-
Formaldehyde (37% aqueous solution)
-
1M Hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-(diphenylmethoxy)piperidine in a suitable solvent, add formic acid and formaldehyde solution.
-
Heat the reaction mixture at 80-100°C for several hours (e.g., 18 hours), monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water and 1M HCl.
-
Wash the aqueous layer with an organic solvent like DCM to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of 11 with a sodium hydroxide solution.
-
Extract the product (Diphenylpyraline free base) with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diphenylpyraline free base.
Step 3: Formation and Purification of this compound
Reagents:
-
Crude Diphenylpyraline free base
-
Anhydrous diethyl ether or other suitable solvent
-
Anhydrous hydrogen chloride (gas or solution in a suitable solvent)
-
Recrystallization solvent (e.g., isopropanol, ethanol, or mixtures with other solvents)
Procedure:
-
Dissolve the crude Diphenylpyraline free base in a minimal amount of a suitable anhydrous solvent like diethyl ether.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent dropwise until precipitation is complete.
-
Filter the resulting solid and wash with cold anhydrous diethyl ether to obtain crude this compound.
-
For purification, recrystallize the crude hydrochloride salt from a suitable solvent or solvent mixture. Screen various solvents to find the optimal conditions for high yield and purity.
-
Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Optimization of the Eschweiler-Clarke Reaction (Hypothetical Data)
| Entry | Formic Acid (eq.) | Formaldehyde (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 1.5 | 80 | 12 | 65 |
| 2 | 2.0 | 2.0 | 80 | 18 | 85 |
| 3 | 2.5 | 2.5 | 80 | 18 | 88 |
| 4 | 2.0 | 2.0 | 100 | 12 | 92 |
| 5 | 2.0 | 2.0 | 100 | 24 | 90 (decomposition observed) |
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Adjusting pH for optimal Diphenylpyraline Hydrochloride activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylpyraline Hydrochloride. The information is designed to help optimize experimental conditions, with a particular focus on the critical role of pH in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound binding assay?
A1: The optimal pH for a this compound binding assay can vary depending on the specific assay design and the research question. For standard competitive binding assays with radiolabeled antagonists like [3H]mepyramine, a physiological pH of 7.4 is commonly used. However, it is crucial to consider that the affinity of some H1 receptor antagonists can be affected by pH. For instance, in acidic conditions (pH 5.8), the affinity of certain antagonists may increase, while the affinity of histamine and other antagonists might decrease. Therefore, it is recommended to empirically determine the optimal pH for your specific experimental setup by performing binding assays over a range of pH values (e.g., pH 6.0 to 8.0).
Q2: How does pH affect the activity of this compound?
A2: Diphenylpyraline is a basic compound with a pKa of approximately 8.87.[1][2] This means that at physiological pH (around 7.4), it will exist predominantly in its protonated, positively charged form. The charge state of the molecule can significantly influence its interaction with the histamine H1 receptor. Changes in the pH of the assay buffer can alter the ionization state of both the drug and the amino acid residues in the receptor's binding pocket, thereby affecting binding affinity and functional activity.
Q3: What is the mechanism of action of this compound?
A3: this compound is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor.[3] It competes with histamine for binding to H1 receptors on effector cells, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses.
Q4: How should I prepare and store this compound solutions for in vitro assays?
A4: this compound is soluble in DMSO and water.[4][5] For in vitro assays, it is common to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for up to one month or -80°C for up to six months.[6] Working solutions can be prepared by diluting the stock solution in the appropriate assay buffer. It is recommended to prepare fresh working solutions for each experiment to ensure accuracy and avoid degradation. When using DMSO as a solvent, ensure the final concentration in the assay does not exceed a level that could affect cell viability or assay performance (typically <0.5%).
Troubleshooting Guides
Issue 1: Low or Inconsistent Binding of this compound in a Radioligand Binding Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of Binding Buffer | Verify the pH of your binding buffer. The optimal pH can influence the charge of both the ligand and the receptor. Perform a pH titration experiment (e.g., testing a range from pH 6.0 to 8.0) to determine the optimal pH for your specific assay conditions. |
| Degradation of this compound | Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Radioligand Concentration | Ensure the concentration of the radioligand (e.g., [3H]mepyramine) is appropriate. Typically, a concentration at or below the Kd value is used for competitive binding assays. |
| Insufficient Incubation Time | Determine the time required to reach binding equilibrium at your assay temperature. Perform a time-course experiment to establish the optimal incubation period. |
| Low Receptor Expression | If using a cell-based assay, ensure that the cells are expressing a sufficient number of H1 receptors. This can be verified by western blot or by using a positive control antagonist with known high affinity. |
Issue 2: High Background Signal in a Cell-Based Functional Assay (e.g., Calcium Flux Assay)
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Buffer pH | The pH of the assay buffer can affect the basal activity of the cells. Ensure the buffer is at a physiological pH (typically 7.2-7.4) and is adequately buffered. |
| Cell Health and Viability | Ensure cells are healthy and not overgrown. High cell confluence can lead to increased background signaling. Use cells at an optimal density for your assay. |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation, which can interfere with the fluorescent signal. Ensure the final concentration of DMSO is low and the compound is fully dissolved in the assay buffer. |
| Autofluorescence of the Compound | Test for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your calcium indicator dye. If significant, a different dye or a non-fluorescent readout may be necessary. |
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay using cell membranes expressing the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol)
-
Non-specific binding control: Mianserin (10 µM)
-
This compound
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-H1 cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer
-
This compound at various concentrations (for competition curve) or vehicle control.
-
[3H]mepyramine at a final concentration equal to its Kd.
-
For non-specific binding wells, add 10 µM Mianserin.
-
Cell membranes (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell-Based Calcium Flux Assay
This protocol provides a general method for measuring the antagonist effect of this compound on histamine-induced calcium mobilization in cells expressing the H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
Cell culture medium
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Histamine
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the HEK293-H1 cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Prepare the Fluo-4 AM loading solution in assay buffer containing Pluronic F-127. Remove the cell culture medium from the wells and add the loading solution. Incubate the plate at 37°C for 60 minutes.
-
Compound Incubation: After incubation, wash the cells with the assay buffer. Add this compound at various concentrations to the respective wells and incubate at room temperature for 15-30 minutes.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds. Then, add a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to all wells and immediately start recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the histamine-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: pH and Diphenylpyraline Activity
Caption: Influence of pH on this compound activity.
References
Technical Support Center: Enhancing the Recovery of Diphenylpyraline Hydrochloride from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and recovery of Diphenylpyraline Hydrochloride from various biological matrices.
Frequently Asked Questions (FAQs)
1. What are the most common methods for extracting this compound from biological samples?
The most prevalent methods for the extraction of this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] Protein precipitation is another technique that can be used as a preliminary sample clean-up step. The choice of method often depends on the biological matrix, the required level of cleanliness of the extract, and the analytical technique to be used for quantification.[1]
2. Which analytical techniques are most suitable for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the sensitive and selective quantification of this compound in biological samples.[2] LC-MS/MS is often preferred for its high sensitivity and specificity, particularly for complex matrices.[3][4]
3. What is a typical recovery rate for this compound from plasma and urine?
Using a Liquid-Liquid Extraction (LLE) method with n-pentane-2-propanol followed by HPLC-UV analysis, overall recovery rates of 94.65% from plasma and 92.29% from urine have been reported.[5] Recovery can vary depending on the chosen extraction method and optimization of its parameters.
4. What is the importance of pH adjustment during the extraction of this compound?
Diphenylpyraline is a basic drug. Adjusting the pH of the biological sample is crucial for efficient extraction. For LLE, the aqueous sample should be made alkaline (typically two pH units above the pKa of the analyte) to ensure that the drug is in its neutral, more organic-soluble form, thus maximizing its partitioning into the organic extraction solvent.[6] For SPE, pH adjustment is critical during sample loading to ensure proper retention on the sorbent.[7]
5. What are "matrix effects" in LC-MS/MS analysis and how can they affect my results?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[8][9] This can lead to ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[8][10][11]
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction (LLE) | - Optimize pH: Ensure the aqueous sample is sufficiently alkaline to neutralize Diphenylpyraline. - Solvent Choice: Select an appropriate organic solvent based on the polarity of Diphenylpyraline. A mixture of solvents can sometimes improve efficiency.[6] - Extraction Volume & Repetitions: Increase the volume of the organic solvent and/or the number of extraction steps. - Salting-Out: Add a neutral salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of Diphenylpyraline and promote its transfer to the organic phase.[6] |
| Inefficient Elution (SPE) | - Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Try a stronger solvent or a solvent mixture with a different polarity. - Elution Volume: Increase the volume of the elution solvent to ensure complete recovery. - pH of Elution Solvent: For cation exchange SPE, an acidic elution solvent is typically required to neutralize the analyte and disrupt its ionic interaction with the sorbent. |
| Analyte Degradation | - Sample Stability: Investigate the stability of this compound in the biological matrix under the storage and processing conditions.[12] Consider adding stabilizers if necessary. - Temperature: Avoid excessive temperatures during sample preparation and evaporation steps. |
| Improper SPE Cartridge Conditioning | - Follow Protocol: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions to activate the sorbent.[13] |
High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Clean-up | - Optimize SPE Wash Step: Use a stronger wash solvent that can remove interferences without eluting the analyte. - Protein Precipitation: Incorporate a protein precipitation step before LLE or SPE to remove a significant portion of matrix components. |
| Matrix Effects in LC-MS/MS | - Improve Chromatographic Separation: Modify the LC gradient to better separate Diphenylpyraline from co-eluting matrix components.[9] - Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects. - Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[14] |
| Contamination | - Solvent and Reagent Purity: Use high-purity solvents and reagents. - Glassware and Plasticware: Thoroughly clean all glassware and use high-quality plasticware to avoid leachable contaminants.[14] |
Poor Peak Shape in GC-MS (Peak Tailing)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings. Use a deactivated liner.[15][16] - Column Contamination: Trim the first few centimeters of the analytical column to remove non-volatile residues.[15][16] - Column Activity: If the column is old, it may have become active. Consider replacing it with a new, inert column.[15] |
| Improper Column Installation | - Correct Positioning: Ensure the column is installed at the correct height in both the inlet and the detector.[15][17] - Clean Column Cut: Make sure the column ends are cut cleanly and squarely.[16][17] |
| Method Parameters | - Injection Temperature: An excessively high injection temperature can cause degradation of the analyte. Optimize the inlet temperature. - Flow Rate: An inappropriate carrier gas flow rate can affect peak shape. Ensure the flow rate is optimal for the column dimensions. |
Quantitative Data Summary
| Extraction Method | Biological Matrix | Analytical Technique | Average Recovery (%) | Limit of Detection (LOD) | Reference |
| Liquid-Liquid Extraction (n-pentane-2-propanol) | Plasma | HPLC-UV | 94.65 | 15 ng/mL | [5] |
| Liquid-Liquid Extraction (n-pentane-2-propanol) | Urine | HPLC-UV | 92.29 | 15 ng/mL | [5] |
| Solid-Phase Extraction (Polymeric) | Plasma | LC-MS/MS | >85 (for a panel of basic drugs) | 1.0 ng/mL (LOQ) | [13] |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | Plasma | HPLC-DAD | >80 (for a panel of acidic, basic, and neutral drugs) | 0.84 µg/mL (for amphetamine) | [18] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for HPLC-UV Analysis
This protocol is adapted from a method for the determination of Diphenylpyraline in plasma and urine.[5]
-
Sample Preparation:
-
To 1 mL of plasma or urine in a glass tube, add an appropriate internal standard.
-
Alkalinize the sample by adding a small volume of a suitable base (e.g., 1M NaOH) to reach a pH > 9.
-
-
Extraction:
-
Add 5 mL of n-pentane-2-propanol (50:1 v/v) to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC-UV system.
-
Solid-Phase Extraction (SPE) for Basic Drugs from Plasma
This is a general protocol for the extraction of basic drugs from plasma using a polymeric SPE cartridge, which can be adapted for Diphenylpyraline.[13]
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 300 µL of 2% ammonium hydroxide.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 500 µL of methanol.
-
Equilibrate the cartridge with 500 µL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 500 µL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute the analyte with 500 µL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 80:20 0.1% formic acid:methanol).
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of Diphenylpyraline.
Caption: Troubleshooting Decision Tree for Low Recovery.
References
- 1. Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. | Semantic Scholar [semanticscholar.org]
- 2. This compound | C19H24ClNO | CID 66063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Determination of diphenylpyraline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. forensicresources.org [forensicresources.org]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. agilent.com [agilent.com]
- 14. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. GC Troubleshooting—Tailing Peaks [restek.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. agilent.com [agilent.com]
Selecting the appropriate mobile phase for Diphenylpyraline Hydrochloride HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Diphenylpyraline Hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound analysis?
A good starting point for reversed-phase HPLC analysis of this compound is a mixture of acetonitrile and a buffered aqueous phase. A common mobile phase composition involves acetonitrile and a phosphate or acetate buffer at a slightly acidic pH (e.g., pH 2.5-4.5). For example, a mobile phase of acetonitrile and 0.05% triethylamine in water with the pH adjusted to 3.5 with orthophosphoric acid has been successfully used.[1] The organic modifier concentration can be initially set around 30-40% and then optimized to achieve the desired retention time.
Q2: What type of HPLC column is recommended for this compound analysis?
C8 and C18 columns are the most commonly used stationary phases for the analysis of this compound.[1][2] These columns provide good retention and separation based on the hydrophobic properties of the molecule. For basic compounds like Diphenylpyraline, using a modern, high-purity, end-capped silica column is recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica surface.
Q3: What is the typical UV detection wavelength for this compound?
This compound can be detected using UV spectrophotometry. A detection wavelength of 210 nm or 254 nm is commonly employed.[1][2] It is always advisable to determine the lambda max (λmax) of this compound in the chosen mobile phase to ensure optimal sensitivity.
Q4: Why is my this compound peak tailing?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.[3][4] To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[3]
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Column Choice: Use a modern, end-capped C8 or C18 column, or consider a column with a polar-embedded phase specifically designed for the analysis of basic compounds.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups. | - Lower the mobile phase pH to 2.5-3.5. - Add a competing base like triethylamine (0.1-0.5%) to the mobile phase. - Use a high-purity, end-capped column or a polar-embedded column.[4] |
| Column overload. | - Reduce the injection volume or the sample concentration. | |
| Mismatched sample solvent and mobile phase. | - Dissolve the sample in the initial mobile phase composition. | |
| Variable Retention Times | Fluctuations in mobile phase pH. | - Ensure the buffer has a pKa within +/- 1 pH unit of the desired mobile phase pH for adequate buffering capacity.[5] - Prepare fresh mobile phase daily. |
| Inconsistent column temperature. | - Use a column oven to maintain a constant temperature. | |
| Pump issues (e.g., leaks, worn seals). | - Check for leaks and perform regular pump maintenance. | |
| Low Sensitivity | Incorrect detection wavelength. | - Determine the λmax of this compound in your mobile phase. |
| Suboptimal mobile phase composition. | - Adjust the organic modifier-to-aqueous ratio to optimize peak height. | |
| Sample degradation. | - Ensure sample stability in the chosen solvent. | |
| Split Peaks | Column void or contamination at the inlet. | - Reverse-flush the column (if permissible by the manufacturer). - Replace the column if the problem persists. |
| Sample injection in a solvent much stronger than the mobile phase. | - Dissolve the sample in a solvent weaker than or similar in strength to the mobile phase. | |
| Mobile phase pH is too close to the analyte's pKa. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of Diphenylpyraline.[5] |
Experimental Protocols
Example HPLC Method for this compound
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare the aqueous phase by adding 0.5 mL of triethylamine to 1 L of HPLC-grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the aqueous phase through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing 350 mL of acetonitrile with 650 mL of the prepared aqueous phase.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-20 µg/mL).
-
-
Sample Preparation:
-
For drug product analysis, accurately weigh a portion of the powdered tablets or measure a volume of syrup equivalent to a known amount of this compound.
-
Disperse the sample in the mobile phase, sonicate to dissolve, and dilute to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Visualizations
Logical Workflow for Mobile Phase Selection
Caption: Workflow for selecting and optimizing the mobile phase for Diphenylpyraline HCl HPLC analysis.
Troubleshooting Pathway for Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing in Diphenylpyraline HCl analysis.
References
- 1. Simultaneous estimation of phenylpropanolamine HCl, guaiphenesin and diphenylpyraline HCl in syrups by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of diphenylpyraline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
Validation & Comparative
Validating Diphenylpyraline Hydrochloride as an Atypical Dopamine Reuptake Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diphenylpyraline Hydrochloride (DPP), evaluating its pharmacological profile against established typical and atypical dopamine reuptake inhibitors (DRIs). Experimental data from in vitro and in vivo studies are presented to validate its classification as an atypical DRI, a class of compounds with therapeutic potential for neuropsychiatric disorders, including substance use disorders.
Introduction to Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors (DRIs) are a class of drugs that block the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the brain. This mechanism underlies the therapeutic effects of several medications used for conditions like ADHD and depression. DRIs can be broadly categorized as typical or atypical based on their behavioral and neurochemical profiles.
-
Typical DRIs , such as cocaine, are characterized by potent psychostimulant, euphoric, and reinforcing effects, which contribute to their high abuse potential.
-
Atypical DRIs , including bupropion and modafinil, exhibit a more nuanced profile. While they effectively inhibit dopamine reuptake, they have reduced psychostimulant and rewarding effects compared to typical DRIs, making them valuable therapeutic agents with a lower risk of abuse.
This compound, a first-generation antihistamine, has also been identified as a potent dopamine reuptake inhibitor.[1] This guide examines the evidence supporting its classification as an atypical DRI.
Comparative Pharmacological Data
Studies have shown that DPP is a potent, competitive inhibitor of the dopamine transporter, with effects on locomotor activity comparable to cocaine.[2] However, unlike cocaine, DPP does not produce significant conditioned place preference, a key indicator of rewarding effects.[3] This dissociation between potent dopamine uptake inhibition and a lack of significant reward is a hallmark of atypical DRIs.
For a quantitative perspective, the following table summarizes the binding affinities (K_i in nM) and/or uptake inhibition (IC50 in nM) for well-characterized typical and atypical DRIs. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Class | DAT (K_i/IC50, nM) | SERT (K_i/IC50, nM) | NET (K_i/IC50, nM) |
| Diphenylpyraline HCl | Atypical | Potent Inhibitor¹ | Data not available | Data not available |
| Cocaine | Typical | 230[4] | 740[4] | 480[4] |
| Bupropion | Atypical | 520[5] | >10000[5] | 1900[5] |
| Modafinil | Atypical | Weak inhibitor² | Data not available | Weak inhibitor² |
| Benztropine | Atypical | 8.5 - 6370³ | Data not available | Data not available |
| Sertraline | Atypical DRI component | 25[5] | 0.29[5] | 420[5] |
¹Described as a "potent dopamine uptake inhibitor" in in vivo studies, but specific K_i/IC50 values from comparative in vitro assays are not consistently reported in the literature.[3] ²Modafinil's effects on DAT and NET are considered physiologically significant but it acts as a weak inhibitor in vitro. ³Benztropine and its analogues show a wide range of affinities for DAT.
Experimental Methodologies
The data presented for the comparator compounds are typically generated using two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay Protocol (General)
This assay measures the affinity of a compound for a specific transporter protein.
-
Preparation of Transporter-Expressing Membranes: Cell lines (e.g., HEK293) are transfected to express the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter. The cells are cultured, harvested, and then lysed to create a membrane preparation containing the transporters.
-
Competitive Binding Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (e.g., Diphenylpyraline HCl).
-
Separation and Quantification: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity retained on the filter, which represents the amount of radioligand bound to the transporters, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay Protocol (General)
This assay measures the potency of a compound in blocking the reuptake of a neurotransmitter into cells.
-
Cell Culture: Cells stably or transiently expressing the transporter of interest (DAT, SERT, or NET) are cultured in appropriate multi-well plates.
-
Pre-incubation with Inhibitor: The cells are washed and then pre-incubated with various concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.
-
Termination of Uptake: After a specific incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts related to dopamine reuptake inhibition and the classification of DRIs.
References
- 1. Comparison of the effects of eleven histamine H1-receptor antagonists on monoamine turnover in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Comparative Analysis of Diphenylpyraline Hydrochloride's Cross-Reactivity with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diphenylpyraline Hydrochloride's (DPP) interaction with the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). While primarily known as a first-generation histamine H1 receptor antagonist, emerging research has highlighted its significant activity as a competitive inhibitor of the dopamine transporter, exhibiting psychostimulant properties comparable to cocaine.[1] This cross-reactivity has significant implications for its potential therapeutic applications and off-target effects.
This document summarizes available quantitative data on the binding affinities of DPP and selected monoamine reuptake inhibitors, details the experimental methodologies used for these determinations, and provides a visual representation of the competitive binding mechanism.
Quantitative Comparison of Monoamine Transporter Binding Affinities
The following table summarizes the inhibitory constants (Kᵢ) of this compound and other well-characterized monoamine reuptake inhibitors for the dopamine, norepinephrine, and serotonin transporters. Lower Kᵢ values indicate a higher binding affinity.
| Compound | Dopamine Transporter (DAT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) |
| Diphenylpyraline (DPP) | Data Not Available in Literature | Data Not Available in Literature | Data Not Available in Literature |
| Cocaine | 230 | 480 | 740 |
| Methylphenidate | 60 | 100 | 132,000 |
| Bupropion | 2800 | 1400 | 45,000 |
| Sertraline | 25 | 420 | 0.29 |
Experimental Protocols
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. These assays are a gold-standard method for quantifying the interaction between a compound and its biological target.
General Protocol for Monoamine Transporter Radioligand Binding Assay:
1. Preparation of Transporter-Containing Membranes:
-
Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
-
The cells are cultured and then harvested.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the transporters.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the prepared cell membranes.
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the transporter.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor at the dopamine transporter. This means that DPP and dopamine compete for the same binding site on the transporter protein. When DPP is bound to the transporter, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Caption: Competitive inhibition of DAT by Diphenylpyraline.
Signaling Pathway of Enhanced Dopaminergic Neurotransmission
The inhibition of dopamine reuptake by Diphenylpyraline leads to an accumulation of dopamine in the synaptic cleft. This increased concentration of dopamine results in greater stimulation of postsynaptic dopamine receptors, leading to the downstream signaling effects associated with enhanced dopaminergic activity.
Caption: Signaling cascade initiated by DPP's inhibition of DAT.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Diphenylpyraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihistaminic activity of Diphenylpyraline Hydrochloride, a first-generation H1 antagonist, with other alternatives. It includes detailed experimental protocols for key in vitro and in vivo assays used to evaluate the performance of such compounds and presents available supporting experimental data to facilitate objective comparison.
Introduction to this compound
Diphenylpyraline is a first-generation antihistamine that functions as a competitive antagonist at the histamine H1 receptor.[1] This mechanism of action makes it effective in the treatment of various allergic conditions, including allergic rhinitis and urticaria.[1] Like many other first-generation antihistamines, it can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation.[2] Structurally, it is characterized by a diaryl substitution, a feature essential for significant H1 receptor affinity.[3] Beyond its antihistaminic effects, Diphenylpyraline has also been noted to inhibit dopamine reuptake, leading to psychostimulant properties.[4]
In Vitro and In Vivo Correlation: A Critical Assessment
An ideal drug development process establishes a strong correlation between in vitro activity and in vivo efficacy, often referred to as in vitro-in vivo correlation (IVIVC). For antihistamines, this would typically involve correlating in vitro parameters like H1 receptor binding affinity (Ki) and functional antagonism (IC50) with in vivo outcomes such as the inhibition of histamine-induced skin wheals (ED50).
Comparative Quantitative Data
To provide a context for the performance of this compound, the following table summarizes in vitro and in vivo data for other common first and second-generation antihistamines.
| Compound | Generation | H1 Receptor Binding Affinity (Ki, nM) | Guinea Pig Ileum Contraction (IC50, nM) | Histamine-Induced Skin Wheal and Flare (ED50, mg) |
| Diphenhydramine | First | 9.6 - 16[5] | - | - |
| Chlorpheniramine | First | 12[6] | - | - |
| Cetirizine | Second | 6[5] | - | - |
| Loratadine | Second | - | - | - |
| Fexofenadine | Second | - | - | - |
| Hydroxyzine | First | 10 / 19[6] | - | - |
| Mepyramine | First | - | pA2 = 10.15[7] | - |
| Dexchlorpheniramine | First | - | pA2 = 8.74[7] | - |
Note: A lower Ki, IC50, or ED50 value indicates higher potency. pA2 is a measure of antagonist potency. Data for this compound is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antihistamine activity. Below are protocols for key experiments.
In Vitro Assays
1. Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for the H1 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human H1 receptor.
-
Materials:
-
HEK293T cells transiently expressing the human H1 receptor.
-
[³H]-mepyramine (radioligand).
-
Binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4).
-
Unlabeled test compound (e.g., this compound).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a homogenate of HEK293T cells expressing the H1 receptor in binding buffer.
-
In a series of tubes, incubate the cell homogenate with a fixed concentration of [³H]-mepyramine and increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of an unlabeled H1 antagonist.
-
Incubate the mixtures at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Guinea Pig Ileum Contraction Assay
This functional assay measures the ability of a compound to inhibit histamine-induced smooth muscle contraction.
-
Objective: To determine the potency (IC50 or pA2 value) of the test compound in antagonizing histamine-induced contractions of the guinea pig ileum.
-
Materials:
-
Guinea pig.
-
Tyrode's solution (physiological salt solution).
-
Histamine dihydrochloride.
-
Test compound (e.g., this compound).
-
Organ bath with an isometric transducer.
-
Data acquisition system.
-
-
Procedure:
-
Euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 30 minutes.
-
Record isometric contractions using a transducer and data acquisition system.
-
Establish a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the test compound for a predetermined period.
-
Repeat the cumulative concentration-response curve for histamine in the presence of the test compound.
-
Repeat steps 6-8 with increasing concentrations of the test compound.
-
Analyze the data to determine the IC50 value or construct a Schild plot to determine the pA2 value.
-
In Vivo Assay
3. Histamine-Induced Skin Wheal and Flare Test
This is a standard in vivo method to assess the antihistaminic effect of a drug in humans or animals.
-
Objective: To determine the dose-dependent inhibitory effect of the test compound on histamine-induced wheal and flare formation.
-
Subjects: Healthy volunteers or laboratory animals (e.g., guinea pigs, rabbits).
-
Materials:
-
Histamine solution for intradermal injection.
-
Test compound administered orally or topically.
-
Calipers or imaging software to measure the wheal and flare area.
-
-
Procedure:
-
Administer the test compound or placebo to the subjects at various doses.
-
At specific time points after drug administration, inject a fixed concentration of histamine intradermally at designated sites on the skin (e.g., forearm).
-
After a set time (e.g., 15-20 minutes), measure the size (area or diameter) of the wheal (swelling) and flare (redness) that develops at the injection site.
-
Calculate the percentage inhibition of the wheal and flare response for each dose of the test compound compared to the placebo control.
-
Determine the ED50 value (the dose of the drug that produces 50% of the maximum inhibitory effect) from the dose-response curve.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Diphenylpyraline.
Caption: Workflow for the in vitro guinea pig ileum contraction assay.
Caption: Workflow for the in vivo histamine-induced skin wheal and flare test.
Conclusion
References
- 1. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. Antihistaminic activity of pulegone on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Diphenylpyraline Hydrochloride and GBR 12909
A Comprehensive Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed, data-driven comparison of Diphenylpyraline Hydrochloride and GBR 12909, two compounds with significant effects on the dopamine transporter. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their pharmacological profiles, supported by experimental data and methodologies.
Introduction
This compound is a first-generation antihistamine that primarily acts as a histamine H1 receptor antagonist.[1][2] It also possesses anticholinergic properties and, notably, functions as a dopamine transporter (DAT) inhibitor, exhibiting psychostimulant effects.[1][3]
GBR 12909 (Vanoxerine) is a potent and highly selective dopamine reuptake inhibitor.[4] It is a piperazine derivative that binds with high affinity to the dopamine transporter, making it a valuable tool for studying the dopaminergic system.[4]
Pharmacological Profile: A Quantitative Comparison
The following table summarizes the binding affinities (Ki) of this compound and GBR 12909 for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data is compiled from multiple sources to provide a comparative overview.
| Compound | Target | Ki (nM) | Source |
| GBR 12909 | DAT | 1 | [5] |
| NET | >100 | [5] | |
| SERT | >100 | [5] | |
| Diphenylpyraline | DAT | Undetermined | - |
| NET | Undetermined | - | |
| SERT | Undetermined | - |
Mechanism of Action
GBR 12909: Selective Dopamine Reuptake Inhibition
GBR 12909 acts as a competitive inhibitor at the dopamine binding site on the dopamine transporter.[5] By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, GBR 12909 increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. Its high selectivity for DAT over other monoamine transporters makes it a precise tool for isolating the effects of dopamine reuptake inhibition.
This compound: A Dual-Action Compound
This compound exhibits a dual mechanism of action. Its primary and well-characterized effect is the antagonism of the histamine H1 receptor, which underlies its use as an antihistamine.[1][2] Additionally, it acts as a competitive inhibitor of the dopamine transporter, leading to increased extracellular dopamine levels and psychostimulant effects.[3]
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This protocol is used to determine the binding affinity of a compound for the dopamine transporter.
Objective: To measure the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds at the dopamine transporter.
Materials:
-
Cell membranes expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428.
-
Non-specific binding agent: GBR 12783 or cocaine.
-
Test compounds: this compound and GBR 12909.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding agent.
-
Incubate the plate at a specified temperature and duration (e.g., 2 hours at 4°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Dopamine Uptake Assay
This assay measures the functional inhibition of the dopamine transporter.
Objective: To determine the potency of test compounds to inhibit dopamine uptake into cells expressing the dopamine transporter.
Materials:
-
Cells stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).
-
Radiolabeled dopamine: [³H]Dopamine.
-
Uptake buffer.
-
Test compounds: this compound and GBR 12909.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Lyse the cells and add scintillation fluid.
-
Quantify the amount of [³H]Dopamine taken up by the cells using a microplate scintillation counter.
-
Determine the IC50 value for uptake inhibition by non-linear regression analysis.
In Vivo Effects: A Comparative Overview
Locomotor Activity
Both Diphenylpyraline and GBR 12909 have been shown to increase locomotor activity in rodents, an effect consistent with their ability to elevate extracellular dopamine levels.[3] Studies comparing equimolar doses of Diphenylpyraline and cocaine found that both significantly produced locomotor activation. Similarly, GBR 12909 induces a dose-dependent increase in locomotor activity.
Microdialysis
In vivo microdialysis studies have demonstrated that Diphenylpyraline administration leads to a significant increase in extracellular dopamine levels in the nucleus accumbens of mice, with effects comparable to those of cocaine.[3] GBR 12909 also produces a sustained elevation of extracellular dopamine in brain regions such as the nucleus accumbens and striatum.
Summary and Conclusion
This guide provides a head-to-head comparison of this compound and GBR 12909, highlighting their distinct pharmacological profiles.
-
GBR 12909 is a highly potent and selective dopamine reuptake inhibitor, making it an invaluable tool for specifically studying the role of the dopamine transporter in various physiological and pathological processes. Its well-defined Ki value and high selectivity provide a clear pharmacological profile.
-
This compound presents a more complex profile with a dual mechanism of action. While its primary role is as a histamine H1 receptor antagonist, its significant activity as a dopamine transporter inhibitor contributes to its psychostimulant properties. Further quantitative characterization of its binding affinities for monoamine transporters is needed for a more complete understanding of its pharmacological effects.
For researchers in drug development, the high selectivity of GBR 12909 makes it a suitable reference compound for designing novel dopamine transporter inhibitors. The dual-action nature of Diphenylpyraline may offer insights into the development of compounds with broader therapeutic applications or may highlight potential off-target effects to consider in drug design.
This comparative guide, with its summarized data and detailed experimental protocols, serves as a valuable resource for the scientific community engaged in dopamine system research and the development of novel therapeutics targeting this critical neurotransmitter pathway.
References
- 1. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Differentiating the neurochemical profiles of Diphenylpyraline Hydrochloride and methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurochemical profiles of Diphenylpyraline Hydrochloride and Methylphenidate, two central nervous system stimulants. While both compounds primarily act as monoamine reuptake inhibitors, their distinct pharmacological characteristics warrant a thorough examination for research and drug development purposes. This document synthesizes available experimental data to objectively compare their mechanisms of action, receptor binding affinities, and effects on neurotransmitter systems.
Mechanism of Action
Both this compound and Methylphenidate exert their primary effects by blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters. This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to enhanced dopaminergic and noradrenergic signaling.
This compound , traditionally classified as a first-generation antihistamine with anticholinergic properties, also functions as a potent dopamine reuptake inhibitor.[1][2] Experimental evidence indicates that it acts as a competitive inhibitor at the dopamine transporter, similar to cocaine.[3] This competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) for dopamine uptake without a change in the maximum velocity (Vmax).[3]
Methylphenidate is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI).[4] It blocks both DAT and NET, leading to increased levels of dopamine and norepinephrine in the brain.[4] The d-threo isomer of methylphenidate is significantly more pharmacologically active than the l-threo isomer.
The distinct signaling pathways are illustrated in the diagram below:
Receptor Binding Profiles
The affinity of a compound for its target transporters is a critical determinant of its potency and selectivity. The following table summarizes the available quantitative data on the binding affinities of this compound and Methylphenidate for the dopamine and norepinephrine transporters.
| Compound | Transporter | Parameter | Value | Species | Reference |
| Diphenylpyraline | DAT | IC50 | 417 nM | Human | [5] |
| NET | Ki / IC50 | Data not available | |||
| Methylphenidate (racemic) | DAT | IC50 | 118 nM | Human | [6] |
| NET | Ki | Data not available | |||
| d-threo-Methylphenidate | DAT | Ki | 14.8 µM | Rat | [7] |
| NET | Ki | Data not available | |||
| l-threo-Methylphenidate | DAT | Ki | Data not available | ||
| NET | Ki | Data not available |
Note: The IC50 value for Diphenylpyraline was converted from a -log[M] value of 6.38.
Effects on Extracellular Neurotransmitter Levels
In vivo microdialysis studies have been conducted to measure the effects of these compounds on extracellular levels of dopamine and norepinephrine in various brain regions.
| Compound | Neurotransmitter | Brain Region | Dose | % Increase from Baseline | Species | Reference |
| Diphenylpyraline | Dopamine | Nucleus Accumbens | 5 mg/kg, i.p. | ~200% | Mouse | [3] |
| Norepinephrine | Data not available | |||||
| Methylphenidate | Dopamine | Nucleus Accumbens | 2 mg/kg, i.p. | Significant Increase | Rat | [8][9] |
| Dopamine | Nucleus Accumbens | 5 mg/kg, i.p. | Significant Increase | Rat | [8][9] | |
| Dopamine | Nucleus Accumbens | 10 mg/kg, i.p. | Significant Increase | Rat | [8][9] |
Supporting Experimental Data: Locomotor Activity
The psychostimulant properties of both compounds have been demonstrated through locomotor activity studies in rodents.
| Compound | Dose | Effect on Locomotor Activity | Species | Reference |
| Diphenylpyraline | 5 and 10 mg/kg | Induced locomotor activation | Mouse | [3] |
| Methylphenidate | 3 mg/kg | Increased locomotor activity | Mouse | [10] |
| Methylphenidate | 2, 5, and 10 mg/kg, i.p. | Increased locomotor activity | Rat | [8][9][11] |
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay for DAT and NET
This protocol outlines the general steps for determining the binding affinity (Ki or IC50) of a test compound for the dopamine and norepinephrine transporters.
Detailed Method:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum for DAT, frontal cortex for NET) or cultured cells expressing the transporter of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in assay buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (Diphenylpyraline or Methylphenidate).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.[12]
In Vivo Microdialysis for Measuring Extracellular Dopamine and Norepinephrine
This protocol describes the general procedure for in vivo microdialysis in rodents to measure changes in extracellular neurotransmitter levels following drug administration.
Detailed Method:
-
Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).[13][14] Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[13][14] Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[13][14]
-
Baseline Sample Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular neurotransmitter levels.[15]
-
Drug Administration: Administer this compound or Methylphenidate via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for a specified period after drug administration.[15]
-
Neurochemical Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15][16]
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration to determine the effect of the compound.
Summary of Neurochemical Differences
| Feature | This compound | Methylphenidate |
| Primary Mechanism | Competitive DAT inhibitor, Histamine H1 antagonist | DAT and NET inhibitor |
| DAT Affinity | Moderate (IC50: 417 nM) | High (IC50: 118 nM for racemate) |
| NET Affinity | Data not available | Potent inhibitor |
| Effect on Dopamine | Increases extracellular levels | Increases extracellular levels |
| Effect on Norepinephrine | Data not available | Increases extracellular levels |
| Psychostimulant Effect | Induces locomotor activity | Induces locomotor activity |
References
- 1. Diphenylpyraline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diphenylpyraline [drugcentral.org]
- 6. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdspdb.unc.edu [pdspdb.unc.edu]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]
- 16. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Diphenylpyraline Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Diphenylpyraline Hydrochloride, a histamine H1 receptor antagonist.
This compound is classified as harmful if swallowed. The primary safety directive for its disposal is to ensure that the substance and its container are managed by an approved waste disposal facility. Adherence to federal, state, and local regulations is critical to avoid environmental contamination and ensure workplace safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. In case of a spill, avoid generating dust and collect the material using appropriate methods as outlined in the SDS.
Step-by-Step Disposal Protocol
The proper disposal route for this compound is contingent on its classification as either hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA), it may exhibit characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
Step 1: Hazardous Waste Determination
The generator of the waste is responsible for determining if it is hazardous.
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will have specific guidelines and procedures for chemical waste disposal and can assist in the hazardous waste determination process.
-
Toxicity Characteristic Leaching Procedure (TCLP): If required by your EHS department or a licensed waste disposal contractor, a TCLP test may be performed to determine if the waste is characteristically hazardous due to toxicity. This procedure simulates the leaching of a waste in a landfill to determine if it releases hazardous constituents into the environment.
-
Review State and Local Regulations: Some states and municipalities have stricter regulations than the federal government. Ensure compliance with all applicable local rules.
Step 2: Segregation and Labeling
Proper segregation and labeling are crucial for safe and compliant waste management.
-
Dedicated Waste Container: Use a dedicated, properly sealed, and clearly labeled container for this compound waste.
-
Labeling: The label should include:
-
The words "Hazardous Waste" (if applicable)
-
The full chemical name: "this compound"
-
The CAS number: 132-18-3
-
The hazard characteristics (e.g., "Harmful if Swallowed")
-
The accumulation start date
-
Step 3: On-Site Accumulation
Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), as per your facility's procedures. Ensure the storage area is secure and away from incompatible materials.
Step 4: Professional Disposal
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal contractor. Provide the contractor with the SDS and any other relevant information about the waste stream. The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted facility.
Environmental Considerations and Aquatic Toxicity
While specific environmental fate and ecotoxicity data for this compound are limited, information on a related first-generation antihistamine, Diphenhydramine, can provide some insight into the potential environmental impact. The release of antihistamines into aquatic environments is a growing concern due to their potential effects on non-target organisms.
The following table summarizes the aquatic toxicity of Diphenhydramine, which may have a similar environmental profile to this compound.
| Species | Endpoint | Concentration | Reference |
| Daphnia magna (Water Flea) | 48-hour EC50 | 0.37 mg/L | [1] |
| Pimephales promelas (Fathead Minnow) | 96-hour LC50 | >10 mg/L | [1] |
| Lemna gibba (Duckweed) | 7-day NOEC | >10.75 µg/L | [2] |
EC50: The concentration of a substance that causes a specific effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. NOEC: The highest concentration of a substance at which no statistically significant adverse effect is observed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures and consulting with safety professionals, laboratories can ensure the responsible and compliant disposal of this compound, protecting both human health and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
